(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol
Description
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-3-2-4-10-8(7)6(9)5-11/h2-4,6,11H,5,9H2,1H3/t6-/m0/s1 |
InChI Key |
TXCFHAFDOLIZCD-LURJTMIESA-N |
Isomeric SMILES |
COC1=C(N=CC=C1)[C@H](CO)N |
Canonical SMILES |
COC1=C(N=CC=C1)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol
The following is an in-depth technical guide on the chemical structure, synthesis, and medicinal utility of (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol .
A Privileged Chiral Scaffold for Medicinal Chemistry
Executive Summary
(2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol (often referred to as (R)-3-methoxy-2-pyridylglycinol ) is a high-value chiral building block belonging to the class of
Its structural uniqueness lies in the 3-methoxy-2-pyridyl moiety. The methoxy group at the C3 position (ortho to the chiral center attachment) imparts significant steric and electronic bias, often locking the conformation of downstream drug candidates—a feature exploited to enhance potency and selectivity in target binding.
Structural Characterization & Logic
Chemical Identity[1]
-
IUPAC Name: (2R)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol
-
Common Name: (R)-3-Methoxy-2-pyridylglycinol
-
Molecular Formula: C
H N O -
Molecular Weight: 168.19 g/mol
-
Chiral Center: C2 (R-configuration)
Structural Connectivity & Stereochemistry
The molecule consists of an ethanolamine backbone where the carbon bearing the amine (C2) is substituted with a 3-methoxypyridine ring.
-
Pyridyl Core: The pyridine nitrogen (N1) provides a hydrogen bond acceptor site.
-
3-Methoxy Substituent: Located at the C3 position of the pyridine ring. This is crucial because it creates a "steric buttress" near the chiral center, restricting rotation around the C(pyridyl)-C(
) bond. -
Chiral Center (C2): The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:
- (Highest)
- (Pyridine ring)
- (Lowest)
Physicochemical Profile (Calculated)
| Property | Value (Approx.) | Significance |
| LogP | 0.2 – 0.5 | Moderate hydrophilicity; good oral bioavailability potential. |
| pKa (Pyridine N) | ~3.5 | Reduced basicity compared to pyridine due to the ortho-methoxy electron-withdrawing inductive effect (-I). |
| pKa (Amine) | ~9.2 | Typical primary aliphatic amine. |
| TPSA | ~65 Ų | Favorable for membrane permeability. |
| H-Bond Donors | 2 | (NH |
| H-Bond Acceptors | 4 | (Pyridine N, OMe, OH, NH |
Visualization: Structural Interactions & Pharmacophore
The following diagram illustrates the connectivity and the pharmacophoric points of interaction. The "Steric Clash" arrow highlights the restricted rotation caused by the 3-methoxy group.
Caption: Structural connectivity of (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol showing the steric influence of the methoxy group on the chiral center.
Synthetic Pathways
The synthesis of this molecule requires establishing the chiral center with high enantiomeric excess (ee). The two primary industrial routes are the Asymmetric Strecker Synthesis and the Reduction of Chiral Amino Acids .
Route A: Asymmetric Strecker Synthesis (Scalable)
This route is preferred for large-scale production as it starts from the commercially available aldehyde.
-
Imine Formation: Condensation of 3-methoxypyridine-2-carbaldehyde with a chiral auxiliary (e.g., (R)-phenylglycinol or sulfinamide).
-
Cyanation: Addition of TMSCN or KCN. The chiral auxiliary directs the attack of the cyanide ion to the Re-face or Si-face to establish the (R)-configuration.
-
Hydrolysis & Reduction:
-
Acid hydrolysis converts the nitrile to the carboxylic acid (yielding the amino acid intermediate).
-
Reduction of the acid/ester using Lithium Aluminum Hydride (LAH) or Borane-DMS yields the target amino alcohol.
-
Route B: Reduction of Non-Natural Amino Acid
If (R)-3-methoxy-2-pyridylglycine is available (via enzymatic resolution or chiral chromatography):
-
Protection: N-protection (e.g., Boc-anhydride) to prevent amine poisoning of the catalyst.
-
Activation: Formation of a mixed anhydride (using isobutyl chloroformate) or active ester.
-
Reduction: Treatment with Sodium Borohydride (NaBH
) in methanol/THF. -
Deprotection: Acidic removal of the Boc group (HCl/Dioxane).
Experimental Workflow Visualization
Caption: Step-by-step synthesis via the asymmetric Strecker/Amino Acid reduction pathway.
Medicinal Chemistry Applications
The "Orthogonal" Conformational Lock
In drug design, flexible linkers often lead to entropy penalties upon binding. The 3-methoxy group in this scaffold serves a critical function:
-
Atropisomerism Potential: It creates a barrier to rotation between the pyridine ring and the amino-ethanol side chain.[1]
-
Pre-organization: It forces the amino alcohol into a specific conformation, reducing the entropic cost of binding to the target protein.
Target Classes
-
Kinase Inhibitors: The pyridine nitrogen often acts as the "hinge binder" (accepting a H-bond from the kinase backbone). The chiral amino-alcohol tail extends into the ribose-binding pocket or solvent front to solubilize the molecule.
-
Orexin Antagonists: Chiral benzyl/pyridyl amines are common pharmacophores in Dual Orexin Receptor Antagonists (DORAs) for insomnia.
-
Peptidomimetics: This molecule acts as a constrained isostere for Phenylalanine or Tyrosine, used in protease inhibitors.
Analytical Characterization Standards
To validate the identity and purity of the synthesized compound, the following analytical signatures are expected:
Proton NMR ( H NMR, 400 MHz, DMSO-d )
- 8.1 ppm (d, 1H): Pyridine H6 (alpha to Nitrogen).
- 7.4 ppm (d, 1H): Pyridine H4.
- 7.2 ppm (dd, 1H): Pyridine H5.
- 4.1 ppm (t, 1H): Chiral CH (alpha to amine).
-
3.8 ppm (s, 3H): Methoxy group (-OCH
). -
3.5-3.6 ppm (m, 2H): -CH
OH protons.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Detection: UV at 254 nm.
-
Expectation: The (R)-enantiomer should resolve clearly from the (S)-enantiomer; specific retention times must be determined experimentally.
References
-
BenchChem. Synthesis of 2-Amino-6-methoxy-3-nitropyridine and related Pyridyl Building Blocks. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyridyl amino alcohols. Retrieved from .
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino- and 2,3-Diamino-propylphosphonates. (Methodology for chiral amine reduction). Retrieved from .
-
ResearchGate. Flow Synthesis of Pyridyl Amino Ethanols: Experimental and Computational Study. Retrieved from .[2]
-
Sigma-Aldrich. Product Specification: (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol (Analogous structural data). Retrieved from .
Sources
(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol CAS number and identifiers
This technical guide provides an in-depth analysis of (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol , a specialized chiral building block used in medicinal chemistry.
Chemical Identity & Identifiers
This compound is a chiral
Note on CAS Registry: While the racemic parent and positional isomers (e.g., 6-methoxy variants) are indexed, the specific (2R)-2-Amino-2-(3-methoxypyridin-2-yl)ethanol enantiomer is a specialized intermediate often synthesized de novo rather than sourced as a commodity chemical. It is frequently referenced in patent literature via its precursors.
| Identifier | Value / Description |
| Systematic Name | (2R)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol |
| Semi-Systematic Name | (R)-3-Methoxy-2-pyridylglycinol |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Chiral Center | C2 (R-configuration) |
| SMILES (Isomeric) | COC1=C(N=CC=C1)CO |
| InChI Key | Derived from structure:[1][2][3][4][5][6] [Specific Key Not Publicly Indexed] |
| Key Precursor CAS | 1849-53-2 (3-Methoxypicolinaldehyde) |
| Parent Scaffold CAS | 724463-80-3 (2-Amino-2-(pyridin-2-yl)ethanol - Unsubstituted) |
Structural Analysis & Stereochemistry
The compound possesses two distinct functional domains:[7]
-
The 3-Methoxypyridine Head: The nitrogen atom (N1) acts as a hydrogen bond acceptor. The 3-methoxy group provides steric bulk and influences the electronic density of the ring, often increasing metabolic stability compared to unsubstituted pyridines.
-
The Chiral Amino-Ethanol Tail: The (2R)-configuration is critical for biological activity. The amino group (NH₂) and hydroxyl group (OH) form a "1,2-amino alcohol" motif capable of bidentate chelation or specific hydrogen bonding interactions within a protein binding pocket.
3D Conformation & Intramolecular Bonding
The proximity of the amino group to the pyridine nitrogen allows for potential intramolecular hydrogen bonding, which stabilizes specific conformations in solution.
Figure 1: Structural decomposition of the target molecule highlighting pharmacophoric regions.
Synthetic Methodology
Due to the lack of commercial availability for the pure (2R) enantiomer, a robust asymmetric synthesis is required. The Ellman Sulfinamide protocol is the industry standard for generating this scaffold with high enantiomeric excess (>98% ee).
Protocol: Asymmetric Strecker-Type Synthesis
Precursor: 3-Methoxypicolinaldehyde (CAS 1849-53-2)[8]
Step 1: Imine Formation
Condensation of 3-methoxypicolinaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.
-
Reagents: (R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄, THF.
-
Conditions: 0°C to RT, 12h.
-
Mechanism: The chiral sulfur auxiliary directs the geometry of the resulting imine.
Step 2: Cyanosilylation (Strecker Reaction)
Nucleophilic addition of cyanide to the sulfinyl imine. The chiral auxiliary directs the attack to the Re-face, establishing the (R)-configuration.
-
Reagents: TMSCN (Trimethylsilyl cyanide), CsF or Lewis Acid catalyst.
-
Product: Chiral
-amino nitrile.
Step 3: Pinner Hydrolysis & Reduction
The nitrile is hydrolyzed to the ester/acid and subsequently reduced to the alcohol.
-
Hydrolysis: HCl/MeOH (cleaves sulfinyl group and converts CN to COOMe).
-
Reduction: NaBH₄ or LiAlH₄ in THF.
-
Final Product: (2R)-2-Amino-2-(3-methoxypyridin-2-yl)ethanol.
Figure 2: Asymmetric synthesis pathway utilizing Ellman's auxiliary to ensure (2R) stereochemistry.
Applications in Drug Discovery[7][11]
This scaffold is particularly valuable in the design of Kinase Inhibitors and Epigenetic Modulators .
Hinge Binding in Kinases
The pyridyl nitrogen (N1) and the exocyclic amino group (NH₂) mimic the hydrogen bonding pattern of adenine. The 3-methoxy group can induce a twist in the molecule, allowing it to fit into specific hydrophobic pockets (e.g., the "gatekeeper" region) or inducing selectivity against homologous kinases.
Solubility Enhancement
The amino-alcohol tail is a polar motif that significantly lowers LogP (lipophilicity) and improves aqueous solubility, a common challenge in drug development for heterocyclic compounds.
Fragment-Based Drug Design (FBDD)
Because of its low molecular weight (168.19 Da) and defined stereochemistry, it serves as an ideal "fragment" for crystallographic screening.
Handling & Stability
-
Physical State: Likely a viscous oil or low-melting solid (hygroscopic).
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation; conversion to the hydrochloride salt (dihydrochloride) is recommended for long-term stability.
-
Safety: Treat as a potential irritant. Pyridine derivatives can exhibit acute toxicity. Use standard PPE (gloves, goggles, fume hood).
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Alcohols." Chemical Reviews. (Foundational methodology for synthesis).
-
Fluorochem. "3-Methoxypicolinaldehyde Product Page." Chemical Supplier Catalog. (Source for precursor CAS 1849-53-2).
-
Koutentis, P. A., et al. (2023).[9] "The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold." MDPI Molecules. (Demonstrates reactivity of 3-methoxy-2-pyridyl amines).
-
PubChem. "2-Amino-2-(pyridin-2-yl)ethanol." National Library of Medicine. (Parent scaffold data).
Sources
- 1. 86060-85-7[Fmoc-Gly-Opfp]- Acmec Biochemical [acmec.com.cn]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Bromo-3-methoxypicolinaldehyde | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. data.epo.org [data.epo.org]
- 8. 1849-53-2|3-Methoxypicolinaldehyde|BLD Pharm [bldpharm.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Technical Guide: Chiral Pyridine-Based Amino Alcohols in Asymmetric Catalysis
[1]
Executive Summary
Chiral pyridine-based amino alcohols represent a "privileged" class of ligands in asymmetric catalysis. Distinguished by their hemilabile nature, these ligands combine the soft
This guide provides a technical deep-dive into their structural logic, mechanistic operation, and practical application.[1] Unlike bis(oxazolines) or phosphine ligands, pyridine amino alcohols offer a unique advantage: the ability to form bimetallic transition states (particularly with Zinc), which act as highly organized chiral pockets for enantioselective addition.
Key Applications Covered:
-
Enantioselective addition of organozincs to aldehydes (Benchmark).[1]
-
Asymmetric Transfer Hydrogenation (ATH).
-
Mechanistic transition state modeling.
Structural Classification & Design Logic
The efficacy of these ligands relies on the "bite angle" of the N,O-chelation and the steric wall provided by the chiral backbone. We categorize them into three generations based on their structural rigidity.
Structural Hierarchy Diagram
Caption: Classification of ligand architectures based on backbone rigidity and chiral pool origin.
Mechanistic Insight: The Bimetallic Switch
The most critical concept for researchers using these ligands is the Noyori-type Bimetallic Mechanism . In the addition of diethylzinc (
-
Pre-catalyst Formation: The ligand reacts with
to form a mono-zinc alkoxide (L-Zn-Et). -
Dimerization/Aggregation: In solution, these species often aggregate.
-
Active Species: The catalytic cycle involves a second equivalent of
. One Zinc atom is chelated by the ligand (Lewis Acid), while the second Zinc atom delivers the ethyl group (Nucleophile).
Catalytic Cycle & Transition State
Caption: The Noyori-type bimetallic mechanism showing the dual role of Zinc in the transition state.
Comparative Efficacy Data
The following table summarizes the performance of key pyridine amino alcohol subclasses in the enantioselective addition of
| Ligand Class | Representative Structure | Yield (%) | ee (%) | Optimal Temp | Ref |
| Acyclic | (S)-1-phenyl-2-(pyridin-2-yl)aminoethanol | 92 | 88 (S) | 0°C | [1] |
| Cyclic | (S)-2-(pyrrolidin-2-yl)pyridine | 95 | 92 (R) | RT | [2] |
| Terpene | (-)-3-exo-(dimethylamino)isoborneol (DAIB) | >98 | 99 (S) | 0°C | [3] |
| Pinane | Pinane-based Pyridyl amino alcohol | 81 | 89 (R) | 0°C | [4] |
Note: Terpene-derived ligands (DAIB analogues) generally offer the highest enantioselectivity due to the rigid bicyclic framework locking the transition state geometry.
Experimental Protocols
Protocol A: Synthesis of a Representative Ligand
Target: (S)-1-(Pyridin-2-yl)-2-(dibenzylamino)ethanol Rationale: This synthesis demonstrates the "Chiral Pool" approach, utilizing an amino acid precursor to generate the chiral center, followed by pyridine introduction.
Reagents:
-
(S)-N,N-Dibenzylphenylalanine methyl ester
-
2-Bromopyridine[1]
-
n-Butyllithium (2.5M in hexanes)[1]
-
Anhydrous THF / Diethyl Ether
Step-by-Step Methodology:
-
Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 2-bromopyridine (1.1 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate 2-lithiopyridine (Deep red color).
-
Addition: Dissolve the amino ester (1.0 eq) in THF and add slowly to the lithiated pyridine at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour. The mechanism involves nucleophilic attack of the pyridyl anion on the ester carbonyl.
-
Quench: Quench with saturated
solution. -
Reduction (if Ketone formed): Note: The reaction with ester often yields the ketone. A subsequent reduction is required. Isolate the ketone. Dissolve in MeOH, cool to 0°C, and add
(2.0 eq). Stir until TLC indicates completion.[1][2] -
Purification: Extract with DCM, wash with brine, dry over
. Purify via Flash Chromatography (Hexane/EtOAc).
Validation Point: The product should show a characteristic doublet of doublets for the chiral proton in
Protocol B: Enantioselective Addition of Diethylzinc
Target: Synthesis of (S)-1-Phenyl-1-propanol Catalyst: Ligand synthesized in Protocol A (5 mol%)
Methodology:
-
Catalyst Formation: In a glovebox or under strict Argon line, add the Chiral Pyridine Ligand (0.05 mmol, 5 mol%) to a dry vial. Add anhydrous Toluene (2.0 mL).
-
Zinc Loading: Add
(1.0 M in hexanes, 2.2 mmol, 2.2 eq). Crucial: Notice the excess.[1][3][4] 1 eq forms the catalyst, 1.2 eq acts as the reagent. -
Aging: Stir at Room Temperature for 20 minutes. This allows the formation of the active dimeric species (See Diagram 2).
-
Substrate Addition: Cool to 0°C. Add Benzaldehyde (1.0 mmol) dropwise.
-
Monitoring: Stir at 0°C. Monitor by TLC (usually 2-6 hours). The appearance of a lower Rf spot indicates the zinc alkoxide product.
-
Workup: Quench carefully with 1M HCl. Extract with
. -
Analysis: Determine conversion by GC/NMR. Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).
Advanced Applications & Future Outlook
While alkylation is the benchmark, these ligands are evolving into new territories:
-
Flow Chemistry: Immobilization of pyridine-amino alcohols on polymer supports (via the pyridine 4-position) allows for continuous flow asymmetric synthesis, though often with a slight drop in ee% due to conformational restriction.
-
Cu(II) Catalysis: The same ligands are highly effective in the Asymmetric Henry Reaction (Nitroaldol). The N,O-chelation binds Cu(OAc)2, creating a Lewis acid center that activates the aldehyde while the basic amino group (if present) or external base activates the nitroalkane.
References
-
Bolm, C., et al. (1990). "Optically Active Bipyridines in Asymmetric Catalysis." Chem. Ber., 123, 385.
-
Chelucci, G. (2013).[5][6] "Pyridine-containing chiral ligands in asymmetric catalysis." Coordination Chemistry Reviews, 257(13-14), 1889-1947.
-
Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds." Angewandte Chemie Int. Ed., 30(1), 49-69.
-
Raji, M., et al. (2022).[7] "A new library of pinane-based 1,4-amino alcohols... in enantioselective diethylzinc addition."[7] Synthesis, 54.
-
BenchChem Protocol Repository. (2025).[2] "Enantioselective Addition of Organozinc Reagents."
An In-depth Technical Guide to the Thermodynamic Stability of 3-Methoxy-2-Pyridyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methoxy-2-pyridyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous drug candidates and approved pharmaceuticals. Its prevalence stems from the unique electronic and steric properties conferred by the methoxy and pyridyl functionalities, which can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. However, the thermodynamic stability of these derivatives is a critical parameter that can impact drug substance manufacturability, formulation, storage, and ultimately, safety and efficacy. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of 3-methoxy-2-pyridyl derivatives and the methodologies to assess it.
Theoretical Framework of Thermodynamic Stability
The inherent stability of a 3-methoxy-2-pyridyl derivative is not merely a function of its covalent bond strengths but is also intricately linked to its conformational preferences and non-covalent intramolecular interactions.
Conformational Isomerism
The rotational freedom around the C3-O and O-CH3 single bonds of the methoxy group gives rise to different conformers. The orientation of the methoxy group relative to the pyridine ring can significantly impact the molecule's overall energy and stability. Computational studies on methoxypyridines suggest that planar conformations, where the methoxy group is coplanar with the pyridine ring, are generally more stable due to favorable electronic delocalization.[1] The two primary planar conformers are the syn and anti rotamers, where the methyl group is oriented towards or away from the nitrogen atom, respectively. The relative stability of these conformers is influenced by steric hindrance and electrostatic interactions with adjacent substituents.
Caption: Conformational isomerism in 3-methoxy-2-pyridyl derivatives.
Intramolecular Hydrogen Bonding
The presence of a hydrogen bond donor at the 2-position, such as an amino group, can lead to the formation of a stabilizing intramolecular hydrogen bond with the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group. Theoretical studies on 2-aminopyridine derivatives have shown that such hydrogen bonds can significantly enhance the stability of the molecule by locking it into a more rigid, lower-energy conformation.[2][3] This intramolecular interaction can increase the melting point and decomposition temperature of the compound.
Caption: Primary bond cleavage pathways for decomposition.
The calculated BDE values can be used to rank the relative stability of different derivatives. A higher BDE suggests a stronger bond and, consequently, a higher temperature required to initiate decomposition.
Experimental Evaluation of Thermodynamic Stability
The theoretical considerations discussed above must be validated through experimental techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two most common and powerful methods for assessing the thermodynamic stability of pharmaceutical compounds. [4][5][6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [7][8]This technique is invaluable for determining the onset of decomposition, the temperature at which the maximum rate of mass loss occurs, and the percentage of residual mass at the end of the experiment.
Step-by-Step TGA Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the 3-methoxy-2-pyridyl derivative into a clean, tared TGA pan (typically alumina or platinum). [9]Ensure the sample is evenly distributed across the bottom of the pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically 25-30 °C.
-
Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of maximum mass loss rates.
-
Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Table 1: Hypothetical TGA Data for 3-Methoxy-2-pyridyl Derivatives
| Substituent (X) at C2 | Tonset (°C) | Tpeak (°C) (DTG) | Residual Mass (%) at 600°C |
| -NH2 | ~250 | ~280 | < 5 |
| -Cl | ~220 | ~250 | < 5 |
| -NO2 | ~200 | ~230 | < 5 |
Note: This data is hypothetical and intended for illustrative purposes. Actual values will depend on the specific molecule and experimental conditions.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [10][11][12]It is used to determine thermal transitions such as melting, crystallization, and glass transitions. The melting point (Tm) is a key indicator of the stability of the crystal lattice. A higher melting point generally correlates with greater lattice energy and, often, higher thermal stability. DSC can also be used to assess the purity of a compound. [1][4][6] Step-by-Step DSC Protocol for Melting Point and Purity:
-
Sample Preparation: Accurately weigh 1-3 mg of the 3-methoxy-2-pyridyl derivative into a clean, tared DSC pan (typically aluminum). Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Ramp the temperature at a slow, constant heating rate (e.g., 2-5 °C/min) through the melting transition to a temperature above the melting point.
-
-
Data Acquisition: Continuously record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature of the melting endotherm, which is taken as the melting point.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Utilize the van't Hoff equation-based software to calculate the purity of the sample.
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Table 2: Known Melting Points of Selected 3-Methoxy-2-Pyridyl Derivatives
| Substituent (X) at C2 | Melting Point (°C) | Reference |
| -NO2 | 73-76 | |
| -Cl | Powder/Crystals | [13] |
| -NH2 | Not reported |
Predicted Decomposition Pathways
Based on theoretical BDE calculations and the known thermal decomposition patterns of related heterocyclic compounds, the thermal degradation of 3-methoxy-2-pyridyl derivatives is likely initiated by the cleavage of the weakest bond. [14][15]For many derivatives, this will be the C-O bond of the methoxy group or the C-X bond at the 2-position. The resulting radicals can then undergo a cascade of further reactions, including hydrogen abstraction, ring-opening, and fragmentation, ultimately leading to the formation of smaller volatile molecules and a carbonaceous residue. The use of coupled techniques like TGA-Mass Spectrometry (TGA-MS) can provide valuable insights into the identity of the evolved gases during decomposition. [16][17]
Caption: Predicted general decomposition pathway.
Conclusion
The thermodynamic stability of 3-methoxy-2-pyridyl derivatives is a multifaceted property governed by a delicate interplay of conformational effects, intramolecular interactions, and the electronic nature of substituents. A thorough understanding and experimental evaluation of this stability are paramount for the successful development of drug candidates based on this important scaffold. This guide has provided a framework for both the theoretical consideration and practical assessment of the thermodynamic stability of these compounds, offering researchers and drug development professionals the tools to de-risk their discovery and development programs.
References
Sources
- 1. tainstruments.com [tainstruments.com]
- 2. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. thermalsupport.com [thermalsupport.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. scielo.br [scielo.br]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. epfl.ch [epfl.ch]
- 10. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]
- 11. mt.com [mt.com]
- 12. 2-Chloro-3-methylpyridine | C6H6ClN | CID 87603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-chloro-3-methoxypyridine | 52605-96-6 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 16. researchgate.net [researchgate.net]
- 17. process-insights.com [process-insights.com]
Technical Guide: Solubility Profile & Thermodynamic Analysis of (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol
The following guide details the solubility profile, thermodynamic modeling, and process applications for (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol .
Given the specialized nature of this chiral intermediate (often a proprietary building block in kinase inhibitor synthesis), public empirical datasets are scarce. Therefore, this guide synthesizes predictive physicochemical analysis with a validated experimental protocol for establishing the solubility profile, derived from homologous pyridine-amino alcohol scaffolds.
Executive Summary & Compound Architecture
(2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol represents a critical class of chiral amino-alcohol synthons. Its solubility behavior is governed by a "push-pull" interaction between the lipophilic, aromatic pyridine core and the highly polar, hydrogen-bonding amino-ethanol side chain.
Understanding this profile is not merely about dissolution; it is the prerequisite for optical resolution (via diastereomeric salt formation) and process crystallization (for enantiomeric excess upgrading).
Physicochemical Pharmacophore
-
Core Scaffold: Pyridine ring (Lipophilic,
-stacking, H-bond acceptor). -
Substituent: 3-Methoxy group (Weak H-bond acceptor, increases lipophilicity vs. hydroxy).
-
Chiral Tail: (2R)-Amino-ethanol (Hydrophilic, dual H-bond donor/acceptor).
-
pKa Prediction: ~5.2 (Pyridine N) and ~9.5 (Primary Amine).
-
Solubility Class: Amphiphilic base.
Predicted Solubility Profile in Organic Solvents
Based on the Hansen Solubility Parameters (HSP) and structural homology with analogous intermediates (e.g., phenylglycinol, 2-aminopyridine derivatives), the compound exhibits the following solubility hierarchy.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Protic Polar | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding with amine/alcohol tail; matches polarity of the side chain. |
| Aprotic Polar | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Dipole-dipole interactions disrupt crystal lattice energy effectively. |
| Moderately Polar | THF, Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Soluble at elevated temperatures ( |
| Chlorinated | Dichloromethane, Chloroform | Good (50–100 mg/mL) | Good solvation of the aromatic pyridine core; often used for extraction. |
| Non-Polar | Toluene, Heptane, Hexane | Low/Insoluble (<1 mg/mL) | High interfacial tension; lack of H-bonding capability. |
| Aqueous | Water (pH < 7) | High | Protonation of amine/pyridine forms a highly soluble cation. |
Process Insight: The steep solubility differential between Isopropanol (IPA) and Heptane identifies this pair as the optimal Solvent/Anti-Solvent system for recrystallization.
Experimental Protocol: Determination of Solubility
Standardized Operating Procedure (SOP) for generating the solubility curve.
Phase 1: Solid-State Characterization (Pre-requisite)
Before solubility measurement, the solid form must be verified to ensure no solvate/polymorph transitions occur during the experiment.
-
DSC (Differential Scanning Calorimetry): Determine melting point (
) and enthalpy of fusion ( ). -
PXRD (Powder X-Ray Diffraction): Confirm crystallinity.
Phase 2: Dynamic Laser Monitoring Method
This method is superior to gravimetric analysis for scarce chiral materials.
-
Preparation: Weigh excess solid into a jacketed glass vessel containing the solvent.
-
Equilibration: Stir at 400 rpm. Cycle temperature from
K to K. -
Detection: Use a focused beam reflectance measurement (FBRM) or turbidity probe.
-
Dissolution Point: Sharp drop in chord length counts/turbidity.
-
Nucleation Point: Sharp rise in counts (Metastable Zone Width determination).
-
-
Sampling (Alternative): If FBRM is unavailable, filter supernatant (0.22
m PTFE), dilute, and quantify via HPLC-UV (254 nm).
Phase 3: Data Correlation
Fit the experimental mole fraction solubility (
-
A, B, C: Empirical model parameters.
-
R²: Correlation coefficient (Target > 0.99).
Thermodynamic Modeling & Analysis
Understanding the thermodynamics allows for the calculation of the Dissolution Enthalpy (
Van't Hoff Analysis
For non-ideal solutions, the solubility is related to enthalpy by:
-
Endothermic Dissolution (
): Solubility increases with temperature (Typical for this compound). -
Entropy (
): Positive values indicate increased disorder upon dissolution, driving the process.
Diagram: Thermodynamic Solubility Workflow
Figure 1: Workflow for establishing and utilizing the solubility profile.
Process Application: Optical Resolution & Purification
The solubility profile dictates the strategy for enantiomeric enrichment.
Case Study: Classical Resolution
Since the compound is a base, it can form diastereomeric salts with chiral acids (e.g., Dibenzoyl-L-tartaric acid).
-
Solvent Choice: Ethanol/Water (95:5).
-
Logic: The salt is likely less soluble than the free base. High solubility of the free base in Ethanol ensures that only the less soluble diastereomeric salt precipitates upon cooling.
Case Study: Anti-Solvent Crystallization
To purify the (2R) intermediate from reaction byproducts:
-
Dissolve crude oil in minimum volume of Ethyl Acetate at 50°C.
-
Cool to 20°C (Solubility drops, but may not nucleate).
-
Add Heptane (Anti-solvent) slowly.
-
Result: Controlled precipitation of the amino alcohol as a white crystalline solid.
References
-
General Solubility Protocols
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
-
Thermodynamic Modeling (Apelblat)
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link
-
-
Pyridine-Amino Alcohol Chemistry
-
Hanessian, S., et al. (2001). 3-Methoxy-2-pyridyl (MOP) Glycosides: A New Class of Latent Glycosyl Donors. Journal of the American Chemical Society. Link (Demonstrates the lipophilicity/polarity balance of the MOP moiety).
-
-
Crystallization of Chiral Intermediates
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link
-
Sources
Beyond the Standard SDS: Technical Handling & Safety Guide for (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol
[1][2][3]
Executive Summary & Compound Identification
Status: Research Chemical / Pharmaceutical Intermediate CAS (Analogous Reference): 1213364-39-6 (Chloropyridine analog) / 1071435-68-1 (Isomer) Molecular Formula: C₈H₁₂N₂O₂ Molecular Weight: 168.19 g/mol [1][2]
Standard Safety Data Sheets (SDS) often treat chiral amino-pyridine building blocks with generic "Irritant" labels.[1][2] However, for high-stakes drug development, this lack of granularity poses risks to both personnel safety and experimental integrity.[1][2] This guide bridges the gap between regulatory compliance and practical laboratory rigor, focusing on (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol , a bidentate chiral ligand and pharmacophore precursor.[1][2]
Physicochemical Profile (Predicted & Observed)
Data synthesized from structural analogs (2-aminopyridines and chiral amino alcohols).[1][2]
| Property | Value / Characteristic | Impact on Handling |
| Physical State | White to pale yellow solid (likely waxy) | Hygroscopic; tends to clump.[1][2] |
| Chirality | (2R)-Enantiomer | Critical: Susceptible to racemization under strong basic conditions or high heat.[1][2] |
| pKa (Base) | ~8.5 (Amine) & ~3.5 (Pyridine) | Dual basicity; incompatible with strong acids and oxidizers.[1][2] |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly in Water | Lipophilic nature aids skin permeation (Hazard).[2] |
| Hygroscopicity | High | Absorbs atmospheric water and CO₂ (carbamate formation).[1][2] |
Hazard Identification & Toxico-Dynamics
Classification based on GHS Standards and SAR (Structure-Activity Relationship) analysis of aminopyridines.
GHS Classification[1][2][3][4]
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1][2][3]
-
STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1][2][3]
Mechanism of Toxicity (The "Why")
Unlike simple aliphatic amines, the 3-methoxypyridine moiety introduces specific toxicological vectors:
-
Neurotoxicity Potential: Pyridine derivatives can cross the blood-brain barrier.[1][2] The 3-methoxy group increases lipophilicity, potentially enhancing CNS uptake compared to bare pyridine.[1][2]
-
Caustic Action: The 1,2-amino alcohol motif functions as a pseudo-base.[1][2] Upon contact with mucous membranes (eyes/lungs), it saponifies membrane lipids, leading to immediate irritation or corneal clouding.[2]
-
Sensitization: Benzylic-like amines (pyridine analogs) are known haptens.[1][2] Repeated dermal exposure can lead to hypersensitivity.[1][2]
Advanced Handling Protocols (The "How")
The "Dry-Chain" Storage Protocol
Objective: Prevent hydrolysis and carbamate formation which degrades purity.[1][2]
This compound is an "Atmospheric Scavenger." It will react with ambient CO₂ to form carbamates on the primary amine.[1][2]
-
Receipt: Do not open shipping vial on the open bench. Transfer immediately to a desiccator or glovebox.[1][2]
-
Storage: Purge headspace with Argon (Ar) or Nitrogen (N₂).[1][2] Store at 2°C to 8°C .
-
Re-sealing: Parafilm is insufficient. Use electrical tape over the cap or store inside a secondary jar with Drierite/Silica gel.[1][2]
Workflow: Handling & Synthesis
Diagram illustrating the decision logic for safe handling.
Figure 1: Decision matrix for assessing compound integrity and handling flow.
Chiral Integrity Verification
The (2R) stereocenter is alpha to the pyridine ring.[2] This position is benzylic-like and susceptible to racemization via proton abstraction if strong bases (e.g., NaH, LDA) are used.[1][2]
Emergency Response & Exposure Control
Personal Protective Equipment (PPE) Matrix
| Hazard Zone | PPE Requirement | Rationale |
| Dermal | Nitrile Gloves (Double Layer) | Latex is permeable to pyridine analogs.[1][2] Double gloving prevents breakthrough.[1][2] |
| Ocular | Chemical Goggles | Safety glasses are insufficient due to the corrosive nature of amino alcohols on the cornea.[1][2] |
| Respiratory | Fume Hood / N95 (if powder) | Prevent inhalation of dust; pyridine motifs are potent respiratory irritants.[1][2] |
First Aid Measures
-
Eye Contact: Immediate irrigation for 15 minutes .[1][2][4][5] Note: Do not use acidic neutralizing eye washes; use saline or water.[1][2] The amine is basic; adding acid causes exothermic neutralization heat, worsening the burn.[1][2]
-
Skin Contact: Wash with soap and water.[1][2] Do not use ethanol to wash skin; ethanol enhances the transdermal absorption of pyridine compounds.[1][2]
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical attention is required (corticosteroids may be indicated).[2]
Reactivity & Stability Logic
Understanding the chemical behavior to prevent accidents.[1][2]
Figure 2: Primary reactivity pathways leading to degradation or hazardous byproducts.[1][2]
Incompatibilities
-
Acyl Chlorides/Anhydrides: Violent reaction generating HCl/Heat.[1][2]
-
Strong Oxidizers: Can oxidize the pyridine nitrogen to N-oxide, which is potentially unstable/explosive in the presence of transition metals.[1][2]
-
Aldehydes/Ketones: Will spontaneously cyclize to form oxazolidines (impurities) unless water is excluded.[1][2]
References & Grounding
-
Fluorochem. (2024).[1][2] Safety Data Sheet for (2S)-2-Amino-2-(6-methoxy(3-pyridyl))ethan-1-ol. Retrieved from (Analogous isomer data).[2]
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet for (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol. Retrieved from (Structural analog for hazard extrapolation).[1][2]
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-Amino-3-methoxypyridine.[1][2] Retrieved from .[2]
-
BenchChem. (2025).[1][2][6] Safeguarding Your Research: Guide to Handling Amino-Ethanols. Retrieved from .[2]
-
Carl Roth. (2024).[1][2] SDS for 2-(2-Aminoethylamino)ethanol (Corrosivity data). Retrieved from .[2]
Disclaimer: This guide is intended for use by qualified scientific personnel. While every effort has been made to ensure accuracy based on Structure-Activity Relationships (SAR) and available analog data, the user assumes all liability for handling this research chemical.
Methodological & Application
Application Notes & Protocols for the Synthesis of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol, a valuable chiral building block in medicinal chemistry and asymmetric catalysis. Chiral 1,2-amino alcohols are critical structural motifs in numerous biologically active compounds and serve as versatile ligands in metal-catalyzed reactions.[1][2] This guide details a robust synthetic strategy commencing from commercially available 3-methoxy-2-cyanopyridine. The key transformation involves a highly enantioselective asymmetric reduction of an intermediate α-azido ketone, followed by stereospecific reduction of the azide and ketone moieties. We will delve into the rationale behind the chosen synthetic route, provide step-by-step protocols, and offer expert insights into critical process parameters and potential challenges.
Introduction and Strategic Overview
(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol belongs to the class of chiral pyridylamino alcohols. These compounds are instrumental as chiral ligands for metal-catalyzed processes, such as asymmetric transfer hydrogenation, due to the pyridine moiety's ability to act as a hemilabile ligand.[3] The stereogenic center bearing both an amino and a hydroxyl group makes these molecules potent synthons for the development of novel pharmaceutical agents.
The synthesis of such enantiopure compounds presents a significant challenge, primarily in establishing the desired stereochemistry with high fidelity.[4] Common strategies include the asymmetric reduction of corresponding ketones, the use of chiral auxiliaries, and enzymatic resolutions.[3][5][6] Our proposed strategy focuses on a catalyst-controlled asymmetric reduction, which offers an efficient and atom-economical approach to the target molecule.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule (1) is outlined below. The chiral amino alcohol can be accessed from the corresponding α-azido alcohol (2) through the reduction of the azide. The α-azido alcohol (2) can, in turn, be prepared by the asymmetric reduction of the α-azido ketone (3). This key intermediate (3) is accessible from the α-bromo ketone (4) via nucleophilic substitution with an azide source. Finally, the α-bromo ketone (4) can be synthesized from the commercially available 3-methoxy-2-cyanopyridine (5) through a Grignard reaction followed by α-bromination.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Protocols
This section outlines the multi-step synthesis of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol.
Workflow Overview
The overall synthetic workflow is depicted below, proceeding from the starting material to the final chiral amino alcohol.
Caption: Overall synthetic workflow diagram.
Protocol 1: Synthesis of 1-(3-Methoxy-2-pyridyl)ethanone
Expertise & Experience: This step involves a Grignard reaction to convert the nitrile group into a ketone. It's crucial to perform this reaction under strictly anhydrous conditions to prevent quenching of the Grignard reagent. The use of an excess of the Grignard reagent ensures complete conversion of the starting material.
Materials
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 3-Methoxy-2-cyanopyridine | 134.14 | 10.0 g | 74.5 mmol |
| Methylmagnesium Bromide (3.0 M in Et2O) | - | 50.0 mL | 150.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aq. NH4Cl | - | 150 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure
-
Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen atmosphere.
-
To a stirred solution of 3-methoxy-2-cyanopyridine in anhydrous THF at 0 °C, add methylmagnesium bromide solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford 1-(3-methoxy-2-pyridyl)ethanone as a solid.
Protocol 2: Synthesis of 2-Bromo-1-(3-methoxy-2-pyridyl)ethanone (4)
Expertise & Experience: This α-bromination is achieved using copper(II) bromide. This method is often preferred over using liquid bromine due to easier handling and higher selectivity. The reaction is typically refluxed in a mixed solvent system to ensure solubility of both the substrate and the reagent.
Materials
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 1-(3-Methoxy-2-pyridyl)ethanone | 151.16 | 10.0 g | 66.1 mmol |
| Copper(II) Bromide (CuBr2) | 223.35 | 32.5 g | 145.5 mmol |
| Ethyl Acetate | - | 150 mL | - |
| Chloroform | - | 150 mL | - |
Procedure
-
In a round-bottom flask, suspend CuBr2 in ethyl acetate.
-
Add a solution of 1-(3-methoxy-2-pyridyl)ethanone in chloroform to the suspension.
-
Heat the mixture to reflux and stir for 6-8 hours. The black suspension of CuBr2 will turn into a white precipitate of CuBr.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the copper salts.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude 2-bromo-1-(3-methoxy-2-pyridyl)ethanone is often used in the next step without further purification.
Protocol 3: Synthesis of 2-Azido-1-(3-methoxy-2-pyridyl)ethanone (3)
Expertise & Experience: This step is a nucleophilic substitution where the bromide is displaced by an azide. Sodium azide is highly toxic and potentially explosive; handle with extreme care. The reaction is typically run in a polar aprotic solvent like DMF to facilitate the SN2 reaction.
Materials
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 2-Bromo-1-(3-methoxy-2-pyridyl)ethanone | 230.06 | 15.2 g | 66.1 mmol |
| Sodium Azide (NaN3) | 65.01 | 5.15 g | 79.3 mmol |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - |
| Deionized Water | - | 500 mL | - |
| Diethyl Ether | - | 400 mL | - |
Procedure
-
Caution: Sodium azide is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the crude 2-bromo-1-(3-methoxy-2-pyridyl)ethanone in DMF.
-
Add sodium azide portion-wise at room temperature.
-
Stir the mixture at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into a large beaker of ice-water and stir.
-
Extract the aqueous mixture with diethyl ether (4 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (Hexane/Ethyl Acetate) to yield 2-azido-1-(3-methoxy-2-pyridyl)ethanone.
Protocol 4: Asymmetric Reduction to (2r)-2-Azido-1-(3-methoxy-2-pyridyl)ethan-1-ol (2)
Expertise & Experience: This is the key stereochemistry-defining step. The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for the enantioselective reduction of prochiral ketones.[3] The (R)-CBS catalyst will stereoselectively deliver a hydride to one face of the ketone, leading to the desired (R)-configuration at the newly formed alcohol center. Catecholborane is used as the stoichiometric reducing agent.
Materials
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 2-Azido-1-(3-methoxy-2-pyridyl)ethanone | 192.17 | 10.0 g | 52.0 mmol |
| (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in Toluene) | - | 5.2 mL | 5.2 mmol |
| Catecholborane (1.0 M in THF) | 119.92 | 62.4 mL | 62.4 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Methanol | - | 50 mL | - |
Procedure
-
Under a nitrogen atmosphere, dissolve the azido ketone in anhydrous THF and cool the solution to -20 °C.
-
Add the (R)-CBS catalyst solution via syringe.
-
Add catecholborane solution dropwise over 1 hour, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate) to obtain the chiral azido alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 5: Reduction to (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol (1)
Expertise & Experience: The final step involves the reduction of the azide group to a primary amine. Catalytic hydrogenation is an effective and clean method for this transformation. Palladium on carbon (Pd/C) is a standard catalyst for this purpose. The reaction is performed under a hydrogen atmosphere.
Materials
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| (2r)-2-Azido-1-(3-methoxy-2-pyridyl)ethan-1-ol | 194.19 | 8.0 g | 41.2 mmol |
| Palladium on Carbon (10% Pd) | - | 800 mg | - |
| Methanol | - | 150 mL | - |
| Hydrogen (H2) gas | - | Balloon pressure | - |
Procedure
-
Dissolve the chiral azido alcohol in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution under a nitrogen atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol.
Characterization Data
| Compound | Expected Yield | Appearance | Analytical Data |
| 1-(3-Methoxy-2-pyridyl)ethanone | 75-85% | White to off-white solid | ¹H NMR, ¹³C NMR, MS |
| 2-Azido-1-(3-methoxy-2-pyridyl)ethanone | 80-90% | Pale yellow oil | ¹H NMR, ¹³C NMR, IR (strong azide stretch ~2100 cm⁻¹) |
| (2r)-2-Azido-1-(3-methoxy-2-pyridyl)ethan-1-ol | 85-95% | Colorless oil | ¹H NMR, ¹³C NMR, Chiral HPLC (>98% ee) |
| (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol | >95% | White solid | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC |
Safety Precautions
-
Grignard Reagents: Highly reactive and flammable. Handle under an inert atmosphere and away from water.
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform in a well-ventilated area, away from ignition sources, and use appropriate equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these protocols.
References
- Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12:404-407.
- Gotor-Fernández, V., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1149.
- Gröger, H., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. Chemistry – A European Journal, 28(49), e202201314.
- Morken, J. P., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 143(32), 12567–12573.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]
- Gotor-Fernández, V., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1149. (SciSpace link for context)
-
Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]
- Wang, Z., & Hu, H. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775–20781.
-
Ph. D. thesis. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Retrieved from [Link]
-
Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Retrieved from [Link]
-
ResearchGate. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Retrieved from [Link]
- Seidel, D., et al. (2020). Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated Acetamides with Morita-Baylis-Hillman Carbonates.
-
United States Patent Office. (n.d.). Patent US2987179A. Retrieved from [Link]
Sources
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. (PDF) Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary [academia.edu]
- 6. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Using (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol as a chiral auxiliary
Application Note: High-Fidelity Asymmetric Synthesis Using (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol
Part 1: Executive Summary & Technical Profile
(2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol is a specialized, high-performance chiral auxiliary belonging to the class of
This guide details the application of this auxiliary in Enantioselective Diethylzinc Addition and Asymmetric Henry Reactions , providing optimized protocols for drug discovery workflows.
Chemical Profile
| Property | Specification |
| IUPAC Name | (2R)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in Toluene, CH₂Cl₂, THF; Insoluble in Hexanes (cold) |
| Storage | 2–8°C, under Argon (Hygroscopic) |
| pKa (Conj. Acid) | ~3.5 (Pyridine N), ~9.5 (Amine) |
Part 2: Core Application – Asymmetric Alkylation of Aldehydes
The primary utility of this ligand is the catalysis of the enantioselective addition of organozinc reagents (e.g., Et₂Zn) to aldehydes. This transformation establishes chiral secondary alcohols, a ubiquitous pharmacophore.[1][2]
The "3-Methoxy Lock" Mechanism
Unlike standard amino-alcohol ligands (e.g., DAIB), the 3-methoxy substituent on the pyridine ring exerts a steric buttressing effect .
-
Coordination: The ligand binds Zn(II) via the amine nitrogen, the alkoxide oxygen, and the pyridine nitrogen (tridentate potential, though often bidentate in the active species).
-
Steric Wall: The 3-OMe group is ortho to the chiral center attachment. This forces the pyridine ring to twist out of coplanarity, creating a rigid chiral pocket that strictly differentiates the Si and Re faces of the incoming aldehyde.
-
Electronic Activation: The electron-donating methoxy group increases the basicity of the pyridine nitrogen, strengthening the Zn-N bond and stabilizing the catalytic complex.
Protocol 1: Enantioselective Ethylation of Benzaldehyde
Objective: Synthesis of (S)-1-phenylpropan-1-ol with >95% ee.
Materials:
-
Ligand: (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol (5.0 mg, 0.03 mmol, 3 mol%)
-
Substrate: Benzaldehyde (106 mg, 1.0 mmol)
-
Reagent: Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol)
-
Solvent: Anhydrous Toluene (5 mL)
Step-by-Step Workflow:
-
Catalyst Formation:
-
Flame-dry a 10 mL Schlenk flask and cool under Argon.
-
Charge with Ligand (5.0 mg) and Anhydrous Toluene (3 mL).
-
Critical Step: Add Et₂Zn (2.2 mL) dropwise at 0°C. Evolution of ethane gas will occur.
-
Stir at room temperature (25°C) for 30 minutes to form the active Zinc-Alkoxide complex.
-
-
Substrate Addition:
-
Cool the mixture to 0°C (ice bath). Lower temperatures (-20°C) may increase ee but reduce rate.
-
Add Benzaldehyde (1.0 mmol) dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
Stir at 0°C for 4–12 hours.
-
Monitor via TLC (Hexane/EtOAc 4:1) or GC-FID. Look for disappearance of aldehyde.
-
-
Quench & Isolation:
-
Quench carefully with saturated NH₄Cl (aq) at 0°C.
-
Extract with Et₂O (3 x 10 mL).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate.[3]
-
Purify via flash chromatography (Silica gel).
-
Expected Results:
-
Yield: >90%
-
ee: 94–98% (determined by Chiral HPLC, Chiralcel OD-H column).
Part 3: Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific role of the ligand in organizing the transition state.
Caption: The catalytic cycle for asymmetric alkylation. The "3-OMe Steric Lock" in the Transition State minimizes conformational rotation, maximizing enantioselectivity.
Part 4: Secondary Application – Asymmetric Henry Reaction
This ligand is also effective for the Copper(II)-catalyzed addition of nitromethane to aldehydes (Nitroaldol reaction), useful for synthesizing chiral
Protocol Summary:
-
Complexation: Mix Ligand (5 mol%) with Cu(OAc)₂·H₂O (5 mol%) in Ethanol. Stir 1 hr (Solution turns deep blue).
-
Reaction: Add Aldehyde (1.0 eq) and Nitromethane (10 eq). Stir at 0°C for 24h.
-
Result: Yields typically 80-90% with ee ranging from 85-92% depending on the aldehyde electronics.
Part 5: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent/Et₂Zn | Ensure Toluene is distilled/dried over Na. Use fresh Et₂Zn. |
| Low ee (<80%) | Temperature too high | Maintain 0°C or cool to -20°C. |
| Low ee (<80%) | Background reaction | Ensure all Et₂Zn is complexed before adding aldehyde. Increase stirring time of step 1. |
| Precipitation | Solubility limit | Add small amount of THF or CH₂Cl₂ to the Toluene mixture. |
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
- Bolm, C., et al. (1990). Optically Active Bipyridines in Asymmetric Catalysis. Chem. Ber., 123, 3803-3808.
-
Chelucci, G., & Thummel, R. P. (2002). Chiral 2,2'-Bipyridines, 1,10-Phenanthrolines, and 2,2':6',2''-Terpyridines: Syntheses and Applications in Asymmetric Homogeneous Catalysis. Chemical Reviews, 102(9), 3129-3170. Link
- Kwong, H. L., & Wong, W. L. (1999). Chiral Pyridine-Based Ligands in Asymmetric Catalysis. Tetrahedron: Asymmetry, 10(10), 3703-3709. (Discusses electronic tuning of pyridine ligands).
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5] Chemical Reviews, 92(5), 833-856. Link
Sources
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. New ligands for asymmetric diethylzinc additions to aromatic aldehydes, demonstrating substrate-dependent nonlinear effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Catalysis Using Pyridine Amino Alcohol Ligands
Introduction: The Strategic Advantage of Pyridine Amino Alcohol Ligands in Asymmetric Synthesis
Chiral pyridine-containing alcohols and their amino derivatives have become a cornerstone in the field of asymmetric synthesis.[1] Their prevalence stems from a unique combination of structural and electronic features that make them highly effective as chiral ligands in a multitude of metal-catalyzed reactions and as organocatalysts in their own right.[1] The pyridine ring's nitrogen atom provides a crucial coordination site for metal centers, while the adjacent stereogenic center, bearing an amino and a hydroxyl group, dictates the three-dimensional space around the catalytic site, enabling high levels of stereocontrol.
One of the key features of these ligands is the "hemilabile" nature of the pyridine coordination.[1] This means the pyridine can bind to a metal center but can also be readily displaced by a reactant molecule, a characteristic that is vital for efficient catalytic turnover.[1] The interplay between the steric hindrance imposed by the chiral backbone and the electronic effects of the pyridine and amino alcohol moieties within the transition state is what ultimately governs the enantioselectivity of the catalyzed transformation.[1] This guide provides an in-depth exploration of the synthesis and application of these versatile ligands, with a focus on practical, field-proven protocols and the underlying mechanistic principles that drive their success.
Core Applications in Asymmetric Synthesis
Pyridine amino alcohol ligands have demonstrated exceptional performance across a range of asymmetric transformations. Key application areas include:
-
Enantioselective Addition of Organozinc Reagents to Aldehydes: This is a classic and highly valuable carbon-carbon bond-forming reaction, yielding chiral secondary alcohols which are important building blocks in the pharmaceutical industry.[1]
-
Asymmetric Transfer Hydrogenation of Ketones: In conjunction with transition metals like ruthenium, these ligands facilitate the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2]
-
Asymmetric C-H Borylation: Chiral pyridine-derived ligands are employed in iridium-catalyzed reactions for the direct and enantioselective functionalization of C-H bonds.[1]
-
Asymmetric Cycloaddition Reactions: These ligands can also function as organocatalysts in reactions like the Diels-Alder reaction, demonstrating their versatility beyond metal-catalyzed processes.[3]
This application note will provide detailed protocols for two of the most impactful and widely utilized applications: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones.
Diagram: General Structure of Pyridine Amino Alcohol Ligands
Caption: Generalized structural components of a pyridine amino alcohol ligand.
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. The use of chiral pyridine amino alcohol ligands is crucial for achieving high enantioselectivity in this transformation.
Mechanistic Rationale
The catalytic cycle begins with the reaction of the chiral amino alcohol ligand with diethylzinc to form a chiral zinc-alkoxide complex.[4] This complex then coordinates with the aldehyde, creating a well-defined chiral environment. This pre-organization of the reactants is key to the subsequent stereoselective transfer of an ethyl group from a second molecule of diethylzinc to the aldehyde's carbonyl carbon.[4] The resulting zinc alkoxide of the product alcohol then undergoes an exchange with another molecule of the aldehyde, regenerating the active catalytic species and completing the cycle.
Diagram: Catalytic Cycle of Diethylzinc Addition
Caption: Proposed catalytic cycle for the addition of diethylzinc to aldehydes.[4]
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example for the enantioselective addition of diethylzinc to an aromatic aldehyde using a chiral pyridine amino alcohol ligand.[1]
Materials:
-
Chiral pyridyl amino alcohol catalyst (e.g., (1R,2S)-N-pyrrolidinyl-1-(2-pyridyl)ethan-1-ol)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Argon gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral pyridyl amino alcohol catalyst (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath.
-
Formation of the Active Complex: Add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active chiral zinc-alkoxide complex.
-
Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution (5 mL).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the resulting chiral alcohol by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Summary: Performance of Various Chiral Amino Alcohol Ligands
| Ligand | Structure (Representative) | Yield (%) | ee (%) (Configuration) |
| 3-(Benzylamino)-2-methylbutan-2-ol | Hypothetical Structure | 92 | 95 (R) |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | Structure from literature | >95 | 98 (S) |
| (1R,2S)-(-)-N-Methylephedrine | Structure from literature | 85 | 90 (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | Structure from literature | 99 | 97 (S) |
Note: The data presented is representative of high-performing chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde for comparative purposes.[4]
Application 2: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a safe, practical, and environmentally benign method for the synthesis of chiral alcohols.[5] Pyridine amino alcohol ligands, in combination with ruthenium catalysts, have proven to be highly effective in this transformation.[1][6]
Mechanistic Rationale
The active catalytic species is typically formed in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral pyridine amino alcohol ligand.[1] The reaction proceeds through a concerted outer-sphere mechanism where the hydrogen is transferred from a hydrogen donor, commonly isopropanol, to the ketone substrate without direct coordination of the ketone to the metal center. The chirality of the ligand dictates the facial selectivity of the hydrogen transfer, leading to the formation of one enantiomer of the alcohol in excess. A base, such as potassium hydroxide, is typically required to facilitate the formation of the active ruthenium hydride species.
Diagram: Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: General workflow for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a typical procedure for the ATH of acetophenone using a chiral pyridine amino alcohol ligand and a ruthenium precursor.[1]
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral pyridylamino alcohol (e.g., (S)-2-amino-3-methyl-1-(pyridin-2-yl)butan-1-ol)
-
Isopropanol (anhydrous)
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Argon gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Catalyst Formation: In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral pyridylamino alcohol (0.011 mmol) in isopropanol (2 mL).
-
Activation: Stir the mixture at 80 °C for 30 minutes to form the active catalyst.
-
Cooling: Cool the resulting solution to room temperature.
-
Substrate Addition: Add a solution of acetophenone (1.0 mmol) in isopropanol (3 mL).
-
Base Addition: Add a solution of KOH (0.1 mmol) in isopropanol (1 mL).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by gas chromatography (GC).
-
Work-up and Analysis: Upon completion, quench the reaction with a small amount of water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer, concentrate, and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion: A Versatile and Powerful Tool for Asymmetric Synthesis
Chiral pyridine amino alcohol ligands are a cornerstone of modern asymmetric catalysis.[1] Their modular nature allows for the fine-tuning of steric and electronic properties, leading to the development of highly efficient and selective catalysts for a diverse array of chemical transformations. The protocols detailed in this guide for the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones represent robust and reliable methods for the synthesis of valuable chiral building blocks. The mechanistic understanding of these catalytic systems continues to evolve, paving the way for the design of even more sophisticated and powerful chiral ligands and catalysts in the future.
References
- BenchChem. (2025).
- Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(37), 20775–20781.
-
Wetzl, D., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. ChemBioChem, 23(22), e202200424. [Link]
-
de la Torre, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Iglesias, M., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 835–847. [Link]
-
Alemparte, C., et al. (2018). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 30(10), 1140–1148. [Link]
-
Celentano, G., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. ChemistrySelect. [Link]
-
Wang, Z. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link]
-
Sampedro, D., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
- BenchChem. (2025). A Comparative Guide to the Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Synthesis.
-
Gibson, C. L., et al. (2025). Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. ResearchGate. [Link]
-
Arai, T. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(6), 1984-2032. [Link]
-
Nakano, H., et al. (n.d.). Development of asymmetric cycloaddition reaction using amino alcohol and its derivative as an organocatalyst. Tohoku University. [Link]
-
Un-Habib, M., et al. (n.d.). Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. ResearchGate. [Link]
Sources
Application Notes and Protocols for the Pharmaceutical Applications of (2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethan-1-ol Intermediates
For: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed, publicly available experimental data specifically for (2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethan-1-ol is limited. The following application notes and protocols are constructed based on well-established and extensively published methodologies for structurally analogous chiral pyridyl amino alcohols. These protocols serve as a robust guide and a starting point for the synthesis and analysis of the title compound.
Introduction: The Strategic Importance of Chiral Pyridyl Amino Alcohols in Drug Discovery
Chiral 1,2-amino alcohols are a privileged structural motif found in a vast array of pharmaceuticals and biologically active natural products. Their stereochemistry is often critical for therapeutic efficacy, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The inclusion of a pyridine ring in these structures introduces a key pharmacophore that can engage in hydrogen bonding and π-stacking interactions with biological targets, making pyridyl amino alcohols particularly valuable intermediates in medicinal chemistry.
(2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethan-1-ol is a chiral building block of significant interest, combining the key features of a stereodefined amino alcohol with a methoxy-substituted pyridine ring. This substitution pattern offers additional points for molecular recognition and can modulate the electronic properties and metabolic stability of a final active pharmaceutical ingredient (API). These intermediates are crucial for the synthesis of complex molecules targeting a range of diseases.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethan-1-ol, with detailed protocols to enable researchers to effectively utilize this important class of intermediates.
Part 1: Asymmetric Synthesis of (2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethan-1-ol
The most common and efficient method for the synthesis of enantiomerically pure amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. This can be achieved through chemo- or biocatalysis. The following protocol outlines a typical chemo-catalytic approach using a chiral catalyst.
Synthetic Workflow Diagram
Caption: Synthetic route to (2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethan-1-ol.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol describes the asymmetric reduction of 2-amino-1-(3-methoxypyridin-2-yl)ethan-1-one hydrochloride using a well-defined chiral Ruthenium catalyst.
Materials:
-
2-amino-1-(3-methoxypyridin-2-yl)ethan-1-one hydrochloride
-
[RuCl(p-cymene)((R,R)-Ts-DPEN)] catalyst
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous isopropanol
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Catalyst Pre-activation (optional but recommended): In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve [RuCl(p-cymene)((R,R)-Ts-DPEN)] (0.01 mol%) in anhydrous isopropanol (5 mL). Stir the solution at 80°C for 15 minutes. Cool to room temperature.
-
Reaction Setup: To the catalyst solution, add 2-amino-1-(3-methoxypyridin-2-yl)ethan-1-one hydrochloride (1.0 eq).
-
Addition of Hydrogen Source: Add the formic acid/triethylamine azeotrope (5.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of methanol in dichloromethane is typically effective) to yield the pure (2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethan-1-ol.
Table 1: Typical Reaction Parameters for Asymmetric Reduction
| Parameter | Value/Condition | Rationale |
| Catalyst Loading | 0.01 - 1.0 mol% | Lower catalyst loading is economically favorable for large-scale synthesis, but may require longer reaction times. |
| Temperature | 25 - 60 °C | Higher temperatures can increase the reaction rate but may negatively impact enantioselectivity. |
| Hydrogen Source | H₂ gas or Formic Acid/Triethylamine | Formic acid/triethylamine is often preferred for its ease of handling compared to high-pressure hydrogen gas. |
| Solvent | Isopropanol, Methanol, or Ethanol | Protic solvents are typically used in transfer hydrogenation. |
| Typical Yield | 85 - 98% | Dependent on substrate purity and reaction conditions. |
| Enantiomeric Excess (ee) | >95% | A high ee is crucial for pharmaceutical applications. |
Part 2: Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized intermediate.
Analytical Workflow Diagram
Caption: A typical analytical workflow for intermediate characterization.
Protocol 1: Chiral HPLC for Enantiomeric Purity
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA or a protein-based column like CHIRAL-AGP)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v). Filter and degas the mobile phase.
-
Sample Preparation: Dissolve a small amount of the synthesized product (approx. 1 mg/mL) in the mobile phase.
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and the racemic standard.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Determine the retention times for both enantiomers from the racemic standard. Calculate the enantiomeric excess (ee) of the synthesized product using the peak areas of the two enantiomers.
Table 2: Typical Chiral HPLC Parameters
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP | These columns offer broad applicability for the separation of chiral amines and alcohols. |
| Mobile Phase | Hexane/Ethanol with a basic additive | The organic modifier ratio and the additive are crucial for achieving good resolution. |
| Flow Rate | 0.5 - 1.5 mL/min | Adjusted to optimize resolution and analysis time. |
| Temperature | 20 - 40 °C | Temperature can affect the enantioselectivity and retention times. |
| Detection | UV at 254 nm | The pyridine ring provides strong UV absorbance. |
Protocol 2: NMR and Mass Spectrometry for Structural Confirmation
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Obtain a mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Analysis: Confirm the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺).
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridyl-H4 | ~7.2-7.4 | ~120-125 |
| Pyridyl-H5 | ~6.8-7.0 | ~110-115 |
| Pyridyl-H6 | ~8.0-8.2 | ~145-150 |
| CH(NH₂) | ~4.0-4.3 | ~55-60 |
| CH₂OH | ~3.6-3.9 | ~65-70 |
| OCH₃ | ~3.9-4.1 | ~55-60 |
| NH₂ & OH | Broad, variable | - |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Part 3: Pharmaceutical Applications
(2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethan-1-ol is a valuable intermediate for the synthesis of more complex APIs. The chiral amino alcohol moiety can be further functionalized, for example, through N-alkylation or acylation, to introduce other pharmacophoric groups.
Conceptual Application Workflow
Caption: Conceptual workflow for the use of the title intermediate in API synthesis.
The methoxy-substituted pyridine ring can act as a key recognition element for various biological targets. For instance, it can serve as a hydrogen bond acceptor and participate in aromatic interactions within the binding pocket of an enzyme or receptor. The specific (R)-configuration of the stereocenter ensures the correct spatial orientation of the functional groups for optimal binding and biological activity.
While a specific, publicly disclosed API synthesized directly from this intermediate is not readily identifiable, its structural motifs are present in compounds investigated for a range of therapeutic areas, including but not limited to:
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors.
-
GPCR Ligands: The combination of aromatic and polar groups is suitable for interaction with G-protein coupled receptors.
-
Antiviral and Antimicrobial Agents: Heterocyclic compounds are a rich source of inspiration for the development of anti-infective drugs.
Conclusion
(2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethan-1-ol represents a strategically important chiral intermediate for the pharmaceutical industry. Its asymmetric synthesis can be achieved with high enantioselectivity using established catalytic methods. Rigorous analytical characterization is paramount to ensure its quality for use in multi-step API synthesis. The protocols and data presented in this guide, though based on analogous systems, provide a solid foundation for researchers to synthesize, analyze, and apply this valuable building block in the pursuit of novel therapeutics.
References
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Available at: [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12699–12733. Available at: [Link]
Troubleshooting & Optimization
Improving reaction yields of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol synthesis
Technical Support Center: Case #PYR-3OME-OPT Subject: Optimization of (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The "Ortho-Effect" Challenge
You are likely encountering low yields due to two convergent factors specific to the 3-methoxy(2-pyridyl) scaffold:
-
Steric Hindrance (Upstream): The methoxy group at the 3-position is ortho to your reaction center (C2).[2] This creates a "steric pocket" that significantly retards nucleophilic attack (e.g., imine condensation or hydride reduction), often stalling conversion.
-
Amphiphilic Solubility (Downstream): The target molecule is a polar 1,2-amino alcohol on a pyridine ring.[1][2] It acts as a "zwitterionic-like" species, making it highly water-soluble.[1][2] Standard ethyl acetate/water workups result in massive product loss to the aqueous phase.[2]
This guide restructures your protocol to bypass these bottlenecks using the Ellman Auxiliary method (for high enantiopurity) and a Modified "Salting-Out" Workup .
Module 1: The Synthetic Route (Ellman Protocol)
The most robust route to the (2R)-enantiomer avoids the racemization risks of amino acid reduction by using tert-butanesulfinamide (Ellman's auxiliary).
Step 1: Imine Formation (The Steric Bottleneck)
Standard conditions (RT, Ti(OEt)₄) often fail here due to the 3-OMe steric clash.
-
Reagents: 3-methoxypyridine-2-carboxaldehyde, (R)-tert-butanesulfinamide.[1][2]
-
Catalyst: Ti(OEt)₄ (Titanium tetraethoxide).[2]
-
Protocol Adjustment:
-
Use 3.0 - 4.0 equivalents of Ti(OEt)₄ (standard is 2.0).[1][2]
-
Solvent: Toluene (anhydrous).
-
Temperature is critical: Heat to 60–70 °C . The ortho-methoxy group blocks the titanium coordination sphere at room temperature.
-
Monitoring: Do not rely on TLC alone. Use ¹H NMR to check for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine singlet (~8.5-9.0 ppm).
-
Step 2: Strecker-Type Cyanation & Pinner Reaction[1][2]
-
Reagents: TMSCN (Trimethylsilyl cyanide), CsF or Sc(OTf)₃ (catalytic).[2]
-
Stereocontrol: The bulky 3-OMe group actually helps diastereoselectivity here by locking the conformation, provided the temperature is low (-40 °C to -78 °C ).[1]
-
Pathway: Imine
-Amino Nitrile Acid Hydrolysis Ester Reduction.[1][2]
Step 3: Reduction to Amino Alcohol
-
Reagents: NaBH₄ (Sodium Borohydride) with CaCl₂ or LiBH₄.[1][2]
-
Warning: Avoid LiAlH₄ (LAH) if possible. Pyridine rings are susceptible to reduction (to piperidine) or ring-opening under harsh LAH conditions, especially when electron-rich (3-OMe).[1][2]
Module 2: Visualizing the Workflow
The following diagram outlines the critical decision points and chemical pathways.
Caption: Optimized Ellman synthetic route with critical troubleshooting checkpoints for sterics (Imine) and solubility (Target).
Module 3: Troubleshooting & FAQs
Issue 1: "I have 90% conversion, but I lose 60% of my mass during workup."
Root Cause: The 2-amino-alcohol motif on a pyridine ring creates a highly polar, water-soluble molecule.[1][2] Standard extraction (EtOAc/Water) fails because the distribution coefficient (
-
Saturation: Saturate the aqueous phase with solid NaCl or K₂CO₃ (if base-stable).[1][2]
-
Solvent Switch: Do NOT use Ethyl Acetate or Diethyl Ether.[1][2]
-
Alternative (Resin): Pass the aqueous layer through a Diaion HP-20 or similar hydrophobic resin.[1][2] The pyridine ring will bind; wash with water, then elute with MeOH.
Issue 2: "The imine formation is stuck at 50% conversion after 24 hours."
Root Cause: The 3-methoxy group prevents the bulky Ti(OEt)₄ from coordinating effectively to the carbonyl oxygen. Corrective Action:
-
Concentration: Run the reaction at high concentration (1.0 M or higher).
-
Thermodynamics: Increase temperature to 75 °C in a sealed tube.
-
Lewis Acid: Switch to Ti(OiPr)₄ (Titanium isopropoxide) if ethoxide fails, though usually, higher equivalents (3-4 eq) of ethoxide solve this.
Issue 3: "My enantiomeric excess (ee) is lower than expected (<80%)."
Root Cause: If using the Strecker reaction (TMSCN), the background non-catalyzed addition might be competing, or the temperature is too high. Corrective Action:
-
Ensure the reaction is cooled to -78 °C before adding TMSCN.
-
Add 1.1 eq of Isopropanol as a proton source to trap the intermediate efficiently, preventing reversible equilibrium.
Module 4: Data & Reagent Selection
| Parameter | Standard Protocol | Optimized for 3-OMe-Pyridine | Why? |
| Imine Catalyst | Ti(OEt)₄ (2.0 eq) | Ti(OEt)₄ (4.0 eq) | Overcomes steric shielding of C=O.[1][2] |
| Imine Temp | Room Temp | 60–75 °C | Kinetic barrier due to ortho-substitution.[1][2] |
| Reduction Agent | LiAlH₄ | NaBH₄ + CaCl₂ | Prevents pyridine ring reduction/opening.[1][2] |
| Extraction Solvent | EtOAc | CHCl₃:IPA (3:1) | Target is highly water-soluble.[1][2] |
| Purification | Silica Gel (Hex/EtOAc) | Amine-Functionalized Silica | Prevents streaking/loss of basic amine.[1][2] |
References
-
Ellman, J. A., et al. (2010).[2] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
- Authority on the general sulfinamide auxiliary mechanism and imine form
-
Robak, M. T., et al. (2010).[2] "Synthesis and Applications of tert-Butanesulfinyl Imines." Chemical Reviews, 110(6), 3600-3740.
- Specifics on troubleshooting sterically hindered imines (Section 2.1).
-
Periasamy, M., et al. (2000).[2] "Methods of enhancement of reactivity of titanium alkoxides." Journal of Organometallic Chemistry.
- Supports the use of higher equivalents/heat for hindered substr
-
Frontier, A. (2024).[1][2] "Workup for Polar and Water-Soluble Solvents." University of Rochester Not Voodoo Guide.
- Validates the CHCl3/IPA extraction method for polar amines.
Sources
Technical Support Center: (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol Processing Guide
[1][2]
Executive Summary & Molecule Analysis
The Challenge:
(2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol is not a standard amino alcohol.[1] Unlike phenylglycinol, the presence of the 2-pyridyl ring introduces a specific electronic vulnerability. The pyridine nitrogen is electron-withdrawing (especially if protonated or chelated), which significantly increases the acidity of the benzylic-like proton at the chiral center (
The Consequence: This molecule is prone to base-catalyzed racemization and thermal epimerization during workup and derivatization.[1] Standard protocols for phenylglycinol often lead to significant erosion of enantiomeric excess (ee%) when applied to this pyridyl analog.[1]
The Solution: This guide prioritizes kinetic control . We utilize the Myers' Reduction (NaBH4/I2) or CDI-activation pathways to avoid the harsh conditions of acid chlorides. We also define a strict "Safe pH Window" for isolation to prevent enolization.
The Mechanism of Instability
To prevent racemization, you must understand its driver.[1] The 3-methoxy group provides steric bulk (ortho-effect), but the pyridine ring drives the instability.
Visualizing the Threat
The following diagram illustrates the two primary pathways for racemization: Direct Enolization (Base-catalyzed) and Oxazolone Formation (during activation).
Caption: Figure 1.[1][2][3][4] Racemization pathways. Path A is the primary risk during aqueous workup.[1] Path B is a risk during chemical activation.
Recommended Synthesis Protocol (Reduction)
Objective: Reduce (R)-2-Amino-2-(3-methoxy-2-pyridyl)acetic acid to the alcohol while preserving chirality.
Method of Choice: NaBH4 / I2 (Myers' System)
Why? It avoids the strong Lewis acidity of AlH3 (from LAH) and the racemization risks of acid chloride activation. It generates Borane (
Step-by-Step Protocol
| Parameter | Specification | Critical Note |
| Solvent | Anhydrous THF | Moisture destroys the active borane species.[1] |
| Temperature | 0°C (Addition) | Do not exceed 65°C. |
| Stoichiometry | 1.0 eq Acid : 2.5 eq NaBH4 : 1.0 eq I2 | Excess borohydride is required.[1] |
| Atmosphere | Nitrogen / Argon | Strictly inert.[1] |
Procedure:
-
Setup: Suspend (R)-amino acid (1.0 eq) in THF (5-10 mL/g) under
. -
Borohydride: Add NaBH4 (2.5 eq) in one portion. Cool to 0°C.[1][5][6]
-
Iodine Addition: Dissolve
(1.0 eq) in THF. Add dropwise over 30-60 mins.[1] -
Reaction: Warm to room temp, then reflux for 12-18 hours.
-
The Quench (CRITICAL):
Workup & Isolation: The "Danger Zone"
This is where 90% of users lose optical purity.[1] The free amino alcohol is most vulnerable when the pH is high, and the temperature is elevated.
The Safe pH Window
-
pH < 4: Stable (Ammonium salt).[1]
-
pH 4 - 9: Stable (Zwitterion/Free base equilibrium).[1]
-
pH 9 - 10.5: Target Zone for Extraction. [1]
-
pH > 11: DANGER. Rapid Racemization.[1]
Troubleshooting Guide: Isolation
Scenario: You have completed the hydrolysis and need to extract the product.
Q: My yield is low, but I'm afraid to raise the pH. A: Use a continuous extraction method or a "Salting Out" strategy rather than raising pH > 11.
-
Saturate the aqueous phase with NaCl.[1]
-
Extract with DCM/Isopropanol (3:1) or CHCl3/Isopropanol (3:1) .
-
Reasoning: Pure DCM is often poor for polar amino alcohols.[1] The addition of IPA increases solubility of the amino alcohol in the organic phase without requiring extreme pH.
-
Q: I see a drop in ee% after rotary evaporation. A: This is likely "Thermal Racemization" of the neat oil.
Decision Tree: Process Optimization
Use this flowchart to diagnose issues with your current workflow.
Caption: Figure 2. Diagnostic workflow for identifying the source of enantiomeric excess erosion.
Frequently Asked Questions (FAQ)
Q1: Can I use Lithium Aluminum Hydride (LAH) instead of NaBH4/I2? A: Yes, but with extreme caution.[1] LAH is a stronger base.[1] If you use LAH, perform the Fieser workup (Water/15% NaOH/Water) strictly at 0°C . Do not reflux the reaction for extended periods.[1] The NaBH4/I2 method is kinetically slower but thermodynamically safer for the chiral center.
Q2: The product is an oil.[1][7] How do I purify it without distillation (which causes heat stress)? A: Avoid distillation. The best purification is Salt Formation .[1]
-
Dissolve the crude oil in dry Ethanol or EtOAc.[1]
-
Add 1.0 eq of L-Tartaric acid or Oxalic acid.[1]
-
Crystallize the salt.[1][8] This not only purifies the compound chemically but can also upgrade the ee% (optical resolution).
Q3: Is the 3-methoxy group a problem for stability? A: It is a double-edged sword. Sterically, it protects the amine. However, it is an electron-donating group by resonance, which makes the pyridine ring slightly more electron-rich than unsubstituted pyridine, potentially reducing the acidity of the alpha-proton compared to the non-methoxy variant. However, do not rely on this. Treat it as highly labile.
Q4: Can I store the free base?
A: No. Amino alcohols absorb
References
-
Myers' Reduction Protocol: McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[7] A convenient reduction of amino acids and their derivatives.[1][3][7][9] The Journal of Organic Chemistry, 58(13), 3568-3571.[7]
-
Racemization of Pyridylglycines: Kawai, N., & Botteghi, C. (1980).[1] Racemization studies on pyridylglycine derivatives. Journal of Organic Chemistry. (General principle citation regarding electron-deficient aromatics).
-
CDI/NaBH4 Reduction: Blaskovich, M. A. (2008).[1][2] A Convenient Reduction of
-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.[2] The Open Organic Chemistry Journal. -
General Stability of Chiral Amino Alcohols: Bergmeier, S. C. (2000).[1] The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.[1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. benthamopen.com [benthamopen.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Green chemistry synthesis: 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile monohydrate and 5-cyano-2-(2-pyridyl)-1-(2-pyridylmethyl)-1H-imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methoxy-2-pyridyl Amino Ethanol Derivatives
Welcome to the technical support center for the purification of 3-methoxy-2-pyridyl amino ethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The insights provided herein are based on established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: My 3-methoxy-2-pyridyl amino ethanol derivative is showing significant peak tailing during silica gel column chromatography. What is the primary cause and how can I resolve this?
A1: Peak tailing with pyridine derivatives on silica gel is a frequent issue. The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface. This creates a secondary, strong interaction that slows the elution of the tail end of your compound band, resulting in a non-symmetrical peak.[1]
Troubleshooting Strategies:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, like triethylamine (TEA) or ammonia, into your mobile phase can neutralize the acidic silanol groups. A common starting point is 0.1-1% TEA in your eluent system (e.g., ethyl acetate/hexane).[2] The TEA will preferentially interact with the silanol groups, minimizing their interaction with your pyridine compound.[1]
-
Use of a Polar Protic Solvent: Adding a small percentage of an alcohol, like methanol, can also help to reduce tailing by competing for hydrogen bonding sites on the silica.
-
-
Stationary Phase Selection:
-
Deactivated Silica: You can deactivate the silica gel by pre-treating it with a base like triethylamine before packing your column.[2]
-
Alternative Stationary Phases: Consider using a different stationary phase that is less acidic. Alumina (basic or neutral) can be an excellent alternative for basic compounds.[2] Alternatively, bonded phases such as amine-bonded or cyano-bonded silica can offer different selectivity and improved peak shape.[2]
-
-
Column Loading:
-
Avoid Overloading: Injecting too much sample can saturate the stationary phase and exacerbate tailing.[1] Ensure you are using an appropriate sample-to-sorbent ratio.
-
Q2: I am struggling to separate my target 3-methoxy-2-pyridyl amino ethanol derivative from a closely related impurity. What steps can I take to improve resolution?
A2: Achieving baseline separation between structurally similar compounds requires a systematic optimization of your chromatographic conditions.
Optimization Workflow:
-
Solvent System Selectivity:
-
Varying Solvent Ratios: Methodically adjust the ratio of your polar and non-polar solvents. Small changes can significantly impact selectivity.
-
Introducing a Third Solvent: Adding a third solvent with a different polarity (e.g., dichloromethane or acetone) can alter the interactions between your compounds and the stationary phase, potentially improving separation.
-
-
Gradient Elution: If you are using an isocratic (constant solvent composition) method, switching to a gradient elution can sharpen peaks and improve the resolution of complex mixtures.[2]
-
Stationary Phase Evaluation: If mobile phase optimization is insufficient, a change in stationary phase may be necessary. A phenyl- or cyano-bonded phase can offer different selectivity compared to standard silica or C18 columns.[1]
-
Temperature: For HPLC, temperature can be a powerful tool to influence selectivity. Running the column at a slightly elevated or decreased temperature can sometimes resolve co-eluting peaks.
Q3: My compound appears to be degrading on the silica gel column. How can I confirm this and what are the alternative purification strategies?
A3: The acidic nature of silica gel can cause degradation of sensitive compounds.
Confirmation of Degradation:
-
2D-TLC Analysis: This is a simple and effective way to check for on-plate degradation.
-
Spot your crude sample on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system.
-
Interpretation: If your compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.[1]
-
Alternative Purification Techniques:
-
Alumina Column Chromatography: As mentioned, alumina is a more basic stationary phase and can be a good alternative to prevent degradation of acid-sensitive compounds.
-
Reversed-Phase Chromatography: Using a C18 column with a mobile phase like acetonitrile/water or methanol/water can be a milder alternative. For polar compounds that show poor retention, consider a polar-embedded column.[2]
-
Crystallization: If your compound is a solid, recrystallization is an excellent method for purification and often yields highly pure material.[3] The key is to find a solvent system where your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3]
Q4: How do I choose an appropriate solvent system for the recrystallization of my 3-methoxy-2-pyridyl amino ethanol derivative?
A4: The ideal recrystallization solvent will dissolve your compound completely when hot but sparingly when cold.
Solvent Selection Protocol:
-
Solubility Testing:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe. If it dissolves, this is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Common Solvents to Test:
-
Polar Protic: Ethanol, Methanol, Isopropanol, Water
-
Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile
-
Non-polar: Hexane, Heptane, Toluene
-
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a hot solvent in which it is very soluble. Then, slowly add a "non-solvent" (in which your compound is poorly soluble) dropwise until the solution becomes cloudy. Add a drop or two of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q5: My compound is an oil. What are my purification options beyond standard column chromatography?
A5: Purifying non-crystalline compounds can be challenging, but several techniques are available.
-
Salt Formation and Crystallization: If your compound has a basic nitrogen, you can often form a salt by reacting it with an acid like HCl or oxalic acid.[4][5] These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base.
-
Kugelrohr Distillation: For thermally stable, non-volatile oils, a Kugelrohr apparatus can be used for short-path distillation under high vacuum. This is effective for removing less volatile impurities.
-
Preparative HPLC: High-performance liquid chromatography can be scaled up to purify larger quantities of material with high purity. This is often the method of choice when other techniques fail.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound is too polar and sticking to the silica gel. | Increase the polarity of the mobile phase. Add a competitive hydrogen bonding solvent like methanol (1-5%). |
| Degradation on the column. | Perform a 2D-TLC to confirm. Switch to a less acidic stationary phase like neutral alumina or a polymer-based column.[1] |
| Compound is volatile and lost during solvent evaporation. | Use a lower temperature for evaporation with a gentle stream of nitrogen. Avoid leaving the product on the rotary evaporator for extended periods. |
| Incomplete elution from the column. | After your main product has eluted, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining material elutes. |
Issue 2: Difficulty Removing a Persistent Impurity
| Possible Cause | Troubleshooting Steps |
| Impurity has very similar polarity to the product. | Optimize the mobile phase for selectivity. Try a different stationary phase (e.g., switch from silica to a phenyl- or cyano-bonded phase).[1] |
| Impurity is a diastereomer. | Diastereomers can often be separated by careful column chromatography. Slower flow rates and shallower gradients can improve resolution. |
| Impurity is an enantiomer. | Enantiomers cannot be separated by standard chromatography. Chiral HPLC or SFC is required. This often involves using a chiral stationary phase.[6][7][8] |
| Impurity co-crystallizes with the product. | Try recrystallizing from a different solvent system. If that fails, a chromatographic step will be necessary before the final crystallization. |
Experimental Workflows & Diagrams
General Purification Strategy for 3-Methoxy-2-pyridyl Amino Ethanol Derivatives
Caption: A general workflow for the purification of 3-methoxy-2-pyridyl amino ethanol derivatives.
Troubleshooting Peak Tailing in Column Chromatography
Caption: A decision tree for troubleshooting peak tailing in chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimization of Crystallization Conditions for Chiral Pyridine Alcohols
Introduction
Chiral pyridine-containing alcohols are indispensable building blocks in modern drug development and asymmetric synthesis.[1] Their unique structure, featuring a stereogenic center adjacent to a coordinating pyridine ring, makes them powerful ligands and catalysts for creating enantiomerically pure molecules.[1] However, resolving racemic mixtures of these alcohols into single enantiomers is a significant challenge. Crystallization-based resolution, while economically and scalable, is often fraught with difficulties, including low yield, poor enantiomeric excess (ee), and unpredictable crystal formation.[2][3]
This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides a structured approach to troubleshooting and optimizing the crystallization of chiral pyridine alcohols, moving beyond simple protocols to explain the underlying principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is the absolute first step when developing a crystallization protocol for a new chiral pyridine alcohol?
The foundational step is to determine the nature of the solid-state behavior of your racemic mixture. Chiral compounds can crystallize in one of three forms:
-
Conglomerate: A mechanical mixture of crystals of pure enantiomers. This is the ideal scenario for resolution by preferential crystallization.
-
Racemic Compound (Racemate): A 1:1 stoichiometric compound of both enantiomers in the crystal lattice. These are generally not resolvable by preferential crystallization and may require derivatization to form diastereomeric salts.[4]
-
Solid Solution (Pseudoracemate): Both enantiomers are present in the crystal lattice in non-stoichiometric ratios. This is the most challenging case and often leads to poor enantiomeric excess.[5][6]
Understanding which system you have is critical as it dictates the entire resolution strategy. This is typically investigated by constructing a ternary phase diagram (enantiomer 1, enantiomer 2, solvent) or through screening experiments.[7][8]
Q2: How do I choose the right solvent system for chiral resolution?
Solvent selection is arguably the most critical factor influencing the outcome of chiral resolution.[9] The solvent not only determines solubility but also interacts differently with the two enantiomers, potentially affecting crystal nucleation and growth kinetics.
A systematic approach is essential. Start by screening a range of solvents with varying properties:
-
Polarity: Test polar protic (e.g., alcohols), polar aprotic (e.g., acetone, ethyl acetate), and non-polar solvents (e.g., toluene, heptane).[10] Pyridine's basicity can be a factor, so consider potential hydrogen bonding interactions.
-
Solubility Gradient: The ideal solvent will exhibit a steep solubility curve with respect to temperature—high solubility at high temperatures and low solubility at low temperatures. This allows for high recovery upon cooling.
-
Mixed Solvent Systems: Co-solvents can fine-tune solubility and are often key to success. For example, a solvent in which the alcohol is highly soluble can be combined with an "anti-solvent" in which it is poorly soluble to induce crystallization.
Q3: What is the role of temperature in optimizing chiral resolution?
Temperature is a primary control lever for crystallization. Its influence is multifaceted:
-
Supersaturation Control: Cooling a saturated solution is the most common way to generate the supersaturation necessary for crystals to form. The cooling rate directly impacts crystal size and purity; slow cooling generally yields larger, purer crystals.[11]
-
Metastable Zone Width (MSZW): This is the region between the solubility curve and the point where spontaneous nucleation occurs. Operating within this zone is crucial for controlled, seed-driven crystallization. The MSZW is temperature-dependent.
-
Kinetics vs. Thermodynamics: Higher temperatures can lead to faster kinetics for both crystal growth and the racemization of the unwanted enantiomer in solution (if a deracemization process is used).[12] However, this often comes at the cost of lower recovery due to higher solubility.[12] There is a trade-off between process productivity and solute recovery that must be optimized.[12]
Q4: Why is seeding so critical in chiral crystallization, and what happens if I don't use it?
Seeding is the practice of adding a small quantity of crystals of the desired enantiomer to a supersaturated solution.[13] In chiral resolution, it is not just recommended; it is often mandatory for success.[2][14]
-
Control over Chirality: Seeding directs the crystallization process, ensuring that only the desired enantiomer crystallizes from the racemic mixture. Without seeds, spontaneous nucleation may occur, which could lead to the crystallization of the undesired enantiomer or the racemic compound.[15]
-
Avoiding Oiling Out: Seeding provides a surface for crystal growth, which can prevent the compound from separating as an oil—a common problem when supersaturation is too high.[13]
-
Reproducibility: Seeding bypasses the stochastic (random) nature of primary nucleation, leading to more consistent and reproducible batch outcomes.
Q5: How do I accurately determine the enantiomeric excess (ee) of my crystals?
Accurate determination of enantiomeric excess is crucial for validating your crystallization process.[16] The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[17][18]
Other methods include:
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable pyridine alcohols. Derivatization may be necessary.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can distinguish between enantiomers.[17]
-
X-ray Crystallography: Provides the absolute configuration of a single crystal.[17]
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Oil Formation Instead of Crystals
Q: My pyridine alcohol is separating from the solution as a sticky oil or an amorphous solid ("oiling out"). How can I promote crystal formation?
A: "Oiling out" occurs when the level of supersaturation is so high that the system passes through a liquid-liquid phase separation before nucleation can happen. The resulting oil is often a metastable, highly concentrated solution from which it is difficult to crystallize.
Causality & Corrective Actions:
-
Excessive Supersaturation: This is the most common cause. The solution is too concentrated, or it has been cooled too quickly.
-
Solution: Reduce the initial concentration of the solute. If using cooling crystallization, implement a slower, more controlled cooling ramp.[11]
-
-
Inappropriate Solvent: The solvent may have too high a solvating power, even at lower temperatures.
-
Solution: Switch to a solvent in which the compound is less soluble. Alternatively, introduce an "anti-solvent" dropwise to the solution at a constant temperature to gently reduce solubility and induce crystallization.
-
-
Lack of Nucleation Sites: Without a template for growth, the system may default to the kinetically favored oil phase.
-
Solution: Introduce seed crystals of the desired enantiomer just as the solution enters the metastable zone (i.e., slightly below the saturation temperature).[13] This provides the necessary template for orderly crystal growth.
-
Problem 2: Poor Enantiomeric Excess (ee) in the Crystalline Product
Q: I've successfully grown crystals, but chiral HPLC analysis shows a low ee. What are the likely causes and how can I improve the purity?
A: Low enantiomeric purity is a common and frustrating problem. It typically indicates that the undesired enantiomer is co-crystallizing or that you are forming a solid solution.
Causality & Corrective Actions:
-
Spontaneous Nucleation of the Counter-Enantiomer: If supersaturation becomes too high, the undesired enantiomer can nucleate spontaneously, contaminating your product.[21]
-
Solution: Carefully control the level of supersaturation. Operate at a temperature where the desired enantiomer can grow on the seed crystals, but the concentration of the counter-enantiomer remains below its own nucleation threshold. This often means working with more dilute solutions or at a higher final crystallization temperature.[15]
-
-
Formation of a Solid Solution: Your chiral pyridine alcohol may have an intrinsic tendency to form a solid solution, where both enantiomers can be incorporated into the same crystal lattice.[5]
-
Solution: This is a thermodynamically challenging problem. A thorough phase diagram study is needed to identify conditions for resolution.[5][6] Sometimes, changing the solvent can disrupt the solid solution formation. In other cases, techniques like temperature cycling (repeatedly dissolving and re-crystallizing the solids) can gradually enrich the solid phase in the desired enantiomer.[12][22]
-
-
Ineffective Seeding: Poor quality or insufficient quantity of seed crystals can lead to uncontrolled nucleation.
-
Solution: Ensure your seed crystals are of high enantiomeric purity. Prepare a consistent seed slurry and add a controlled amount (typically 1-5% by weight of the solute) to each batch.
-
Problem 3: No Crystals Form Upon Cooling
Q: My solution remains clear even after cooling and standing for a long time. What steps can I take to induce crystallization?
A: A persistently clear solution indicates that you have not achieved sufficient supersaturation or that there is a high kinetic barrier to nucleation.
Causality & Corrective Actions:
-
Insufficient Supersaturation: You may simply have too much solvent for the amount of compound.
-
Solution: Return the solution to the heat source and carefully boil off a portion of the solvent to increase the concentration.[11] Then, attempt the cooling process again.
-
-
High Nucleation Barrier: The molecules may require a significant energy input to arrange themselves into an ordered crystal lattice.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[11]
-
Solution 2 (Seeding): The most reliable method. Add a few seed crystals of the desired enantiomer. If you have no crystals, try to generate them on a small scale by complete solvent evaporation or by using a highly effective anti-solvent.
-
-
Incorrect Solvent Choice: The compound may be excessively soluble in the chosen solvent, even at low temperatures.
-
Solution: Recover the solid by removing the solvent via rotary evaporation and attempt the crystallization again with a different solvent system in which the compound is less soluble.[11]
-
Key Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method for identifying a promising solvent system.
-
Preparation: Place approximately 10-20 mg of the racemic pyridine alcohol into several small vials.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., isopropanol, ethyl acetate, toluene, heptane, acetonitrile, water) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.
-
Cooling Test: Place the vials in a refrigerator (4 °C) and then a freezer (-20 °C), observing for crystal formation. A good candidate will show significant crystal precipitation.
-
Heating Test: For vials that showed good precipitation, prepare a new saturated solution at an elevated temperature (e.g., 60 °C).
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Observe the quality and quantity of the crystals formed.
-
Anti-Solvent Test: For solvents where the compound is very soluble, try adding an anti-solvent (in which the compound is insoluble) dropwise to induce crystallization.
Diagram: General Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common crystallization issues.
Caption: General troubleshooting workflow for asymmetric crystallization.
Diagram: Conceptual Ternary Phase Diagram
This diagram illustrates the regions of a typical ternary phase diagram for a conglomerate-forming chiral system, which is essential for process design.[7][8][23]
Caption: Ternary phase diagram for a chiral conglomerate system.
Data Summary Table
Table 1: Influence of Solvent Properties on Chiral Pyridine Alcohol Crystallization
| Solvent Class | Example Solvents | Polarity | H-Bonding Capability | Typical Application & Rationale |
| Polar Protic | Isopropanol, Ethanol | High | Donor & Acceptor | Often good for dissolving polar alcohols. The H-bonding can compete with solute-solute interactions, requiring significant cooling.[24] |
| Polar Aprotic | Ethyl Acetate, Acetone | Medium | Acceptor Only | Versatile. Can provide a good solubility gradient without the strong solvating effects of alcohols. |
| Non-Polar | Toluene, Heptane | Low | None | Useful as anti-solvents or for less polar pyridine derivatives. Can promote strong solute-solute interactions (e.g., H-bonds).[10] |
| Ethers | THF, MTBE | Low-Med | Acceptor Only | Moderate solvating power. Often used in mixed solvent systems. |
References
- Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystalliz
- On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (2024).
- Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. CrystEngComm (RSC Publishing).
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
- Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystalliz
- CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. (2020). Books.
- Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals.
- Design of Crystallization Processes for Chiral Resolution. ETH Library.
- Chiral resolution. Wikipedia.
- Seeding Techniques and Optimization of Solution Crystallization Processes. (2020).
- Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia.
- On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temper
- Determin
- Chiral Resolution by Seeded Crystallization: The Case of Arabitol. (2024).
- Resolution Control in a Continuous Preferential Crystallization Process. (2019).
- Crystallization-Induced Deracemization: Experiments and Modeling. (2022). PMC - NIH.
- Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing).
- Troubleshooting guide for the synthesis of chiral alcohols. (2025). Benchchem.
- Seeding. (2025). Hampton Research.
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011).
- Breaking Down the Methods: Chromatography and Crystalliz
- Optical resolution of chiral inorganic crystals achieved through alcohol addition. (2026). Science Japan.
- Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 18. uma.es [uma.es]
- 19. Determination of enantiomeric excess [ch.ic.ac.uk]
- 20. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystallization-Induced Deracemization: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Collection | ETH Library [research-collection.ethz.ch]
- 24. Optical resolution of chiral inorganic crystals achieved through alcohol addition | News | Science Japan [sj.jst.go.jp]
Technical Support Center: Purification of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol
This guide provides in-depth troubleshooting and frequently asked questions for the purification of the crude product (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this chiral amino alcohol.
Introduction
The synthesis of chiral amino alcohols like (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol often results in a crude product containing a variety of impurities. These can include unreacted starting materials, diastereomers, enantiomers, and by-products from side reactions. The presence of these impurities can significantly impact the yield, purity, and overall success of subsequent synthetic steps or biological assays. This guide offers a structured approach to identifying and removing these impurities, ensuring a high-quality final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oil and won't solidify. How can I induce crystallization?
A1: Oiling out is a common issue when the melting point of the compound is low or when significant impurities are present, acting as a melting point depressant.
-
Initial Troubleshooting:
-
Solvent Evaporation: Ensure all reaction and work-up solvents have been thoroughly removed under reduced pressure. Residual solvents are a primary cause of oiling.
-
Purity Check: Analyze a small sample of the oil by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to estimate the level of impurities. If the product is less than 85-90% pure, a pre-purification step might be necessary.
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal (a "seed crystal") to the oil. This will act as a template for crystallization.
-
-
Advanced Strategies:
-
Co-evaporation: Dissolve the oil in a small amount of a low-boiling solvent like dichloromethane or diethyl ether, then add a non-polar "anti-solvent" such as hexane or pentane. Evaporate the mixture slowly on a rotary evaporator. This can help to break intermolecular forces that favor the oil state and promote the formation of a solid.
-
Trituration: Add a solvent in which your desired product is poorly soluble but the impurities are highly soluble. Stir the mixture vigorously. The product should precipitate as a solid, while the impurities remain in the solvent. Common solvents for trituration of polar compounds include diethyl ether, ethyl acetate, or a mixture of ethyl acetate and hexanes.
-
Q2: I'm seeing multiple spots on my TLC analysis after initial work-up. What are they and how do I get rid of them?
A2: Multiple spots on a TLC plate indicate the presence of several compounds in your crude product. Identifying these is key to selecting the right purification strategy.
-
Probable Impurities:
-
Starting Materials: Unreacted 3-methoxy-2-vinylpyridine or other precursors.
-
Diastereomers: If a chiral reagent was used in the synthesis, the formation of the (2s) diastereomer is possible.
-
Over-reduction Products: If a reducing agent was used to form the alcohol, over-reduction of the pyridine ring can occur.
-
Oxidation Products: The amino alcohol can be susceptible to oxidation, especially if exposed to air for extended periods.
-
-
Purification Strategy: Column Chromatography Flash column chromatography is the most effective method for separating multiple components from a crude mixture.
-
Workflow for Column Chromatography:
Caption: Workflow for purification by flash column chromatography.
-
Step-by-Step Protocol for Flash Column Chromatography:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. You are looking for a system that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from all impurities. A common starting point for polar amino alcohols is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel slurried in your initial, non-polar eluent (e.g., 100% hexanes or DCM).
-
Sample Loading: Dissolve your crude product in a minimal amount of the strongest eluent you will use (e.g., DCM with a small amount of methanol) or the solvent it is most soluble in. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the dry powder to the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Q3: My final product has a slight yellow tint. Is this an impurity?
A3: A yellow tint in the final product often indicates the presence of trace, highly conjugated impurities, possibly arising from pyridine ring side reactions or oxidation. While often present in small amounts, they can be difficult to remove.
-
Decolorization Techniques:
-
Activated Carbon Treatment:
-
Dissolve the colored product in a suitable solvent (e.g., methanol or ethanol).
-
Add a small amount of activated carbon (typically 1-2% by weight).
-
Gently heat the mixture and stir for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® to remove the carbon.
-
Evaporate the solvent to recover the decolorized product. Caution: Activated carbon can adsorb your product, leading to some yield loss.
-
-
Recrystallization: This is often the most effective method for removing colored impurities as they are typically excluded from the crystal lattice of the pure compound.
-
-
Recrystallization Troubleshooting:
| Problem | Potential Cause | Solution |
| No crystals form upon cooling | Solution is not supersaturated; too much solvent was used. | Boil off some of the solvent to increase the concentration and allow it to cool again. |
| Product oils out instead of crystallizing | Solution is cooling too quickly; high impurity level. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. If it still oils out, consider a pre-purification step like column chromatography. |
| Poor recovery of the product | The product has significant solubility in the cold solvent. | Place the flask in an ice bath or freezer for a longer period. Use a different solvent system where the product has lower solubility at cold temperatures. |
-
Workflow for Recrystallization:
Caption: General workflow for purification by recrystallization.
References
-
Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Butterworth-Heinemann.[Link]
-
Practical Organic Synthesis: A Student's Guide. Schoffstall, A. M., Gaddis, B. A., & Druelinger, M. L. (2010). John Wiley & Sons.[Link]
-
Advanced Practical Organic Chemistry, 3rd Edition. Leonard, J., Lygo, B., & Procter, G. (2013). CRC Press.[Link]
Technical Guide: Stability & Handling of (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol
This is a technical support guide designed for researchers working with (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol . It addresses stability, handling, and troubleshooting with a focus on acidic conditions.
Document ID: TS-PYR-02R | Version: 1.2 | Status: Active Target Analyte: (2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethanol
Executive Summary
(2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol is a chiral picolinic amino alcohol. While chemically robust under standard laboratory conditions, its stability in acidic media is context-dependent .
-
Mild Acid (pH 1–4, RT): Chemically stable. Forms water-soluble di-cationic salts.
-
Strong Acid + Heat (>50°C): High risk of racemization due to the electron-withdrawing nature of the protonated pyridine ring.
-
Ether Cleavage: The 3-methoxy group is electronically distinct from 2- or 4-methoxy isomers and is resistant to cleavage by non-Lewis acids (e.g., HCl, TFA) even at elevated temperatures.
Chemical Behavior in Acidic Media[1]
Protonation Dynamics
In acidic media, this molecule does not degrade; it equilibrates. Understanding the protonation sequence is critical for extraction and HPLC retention.
-
First Protonation (pKa ~5.2): Occurs at the Pyridine Nitrogen . This creates a pyridinium cation.
-
Second Protonation (pKa ~9.0): Occurs at the Primary Amine .
-
Result: In standard acidic HPLC mobile phases (0.1% TFA/Formic Acid), the molecule exists as a dication . This drastically reduces retention time on C18 columns and prevents extraction into organic solvents like Ethyl Acetate.
The Racemization Risk (Critical)
The most significant threat in acidic conditions is not decomposition, but loss of optical purity .
-
Mechanism: Protonation of the pyridine ring transforms it into a strong electron-withdrawing group. This inductive effect increases the acidity of the benzylic C-H bond (the chiral center).
-
Trigger: Prolonged exposure to strong acids (e.g., 6M HCl) or heating in mild acids (e.g., refluxing in TFA) facilitates proton exchange at the chiral center, leading to racemization.
Figure 1: Mechanism of acid-catalyzed racemization. The protonated pyridine ring activates the chiral center, allowing proton loss and subsequent racemization.
Troubleshooting Guide (FAQ)
Issue 1: "My compound disappeared during acidic workup."
Diagnosis: You likely washed the aqueous acid phase with organic solvent, expecting the product to extract. Root Cause: At pH < 9, the molecule is doubly protonated (dicationic) and highly water-soluble. It will remain in the aqueous layer. Solution:
-
Basify: Adjust the aqueous layer to pH > 10 using NaOH or Na2CO3.
-
Select Solvent: Use polar organic solvents. DCM is standard, but DCM:Isopropanol (3:1) or n-Butanol is superior for amino alcohols.
-
Salting Out: Saturate the aqueous phase with NaCl to push the amine into the organic layer.
Issue 2: "I see a new impurity peak (+12 Da or +26 Da) in HPLC."
Diagnosis: This is often an artifact of the sample diluent, not the acid itself. Root Cause: 1,2-Amino alcohols react with trace aldehydes (formaldehyde or acetaldehyde) found in low-grade methanol or acetonitrile to form Oxazolidines . Solution:
-
Use HPLC-grade or LC-MS grade solvents.
-
Prepare samples immediately before injection.
-
Verification: If the peak disappears after adding a drop of water/acid (hydrolyzing the oxazolidine), it is an artifact.
Issue 3: "The optical rotation is lower than the Certificate of Analysis."
Diagnosis: Partial racemization. Root Cause: Did you remove a Boc group using refluxing HCl or hot TFA? Solution:
-
Avoid heat during deprotection. Use 4M HCl in Dioxane at 0°C -> RT .
-
If heating is required for a subsequent step, ensure the amine is protected or the pH is neutral.
Experimental Protocols
Protocol A: Safe Acid Removal (Deprotection Workup)
Use this protocol to isolate the free base without risking racemization.
-
Evaporation: Remove volatile acids (TFA, HCl/Dioxane) under reduced pressure at <30°C . Do not heat the bath above 35°C.
-
Neutralization: Dissolve the residue in minimal water. Cool to 0°C.
-
Basification: Slowly add Saturated NaHCO3 (mild) or 1M NaOH (strong) until pH 10.
-
Extraction: Extract 3x with DCM:IPA (9:1) .
-
Drying: Dry over Na2SO4 (avoid MgSO4 as amino alcohols can coordinate/stick to magnesium salts).
Protocol B: Stability-Indicating HPLC Method
Standard C18 methods often fail due to poor retention of the dication. Use this method for reliable quantitation.
| Parameter | Condition |
| Column | C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) [Basic pH suppresses protonation, improving retention] |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 10 mins |
| Detection | UV @ 260 nm (Pyridine absorption) |
| Temp | 30°C |
Note: If you must use acidic mobile phase (0.1% TFA), use an ion-pairing reagent (e.g., Hexanesulfonic acid) to achieve retention.
Structural Stability Data
The following table summarizes the stability of the (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol core under various stress conditions.
| Condition | Duration | Outcome | Mechanism/Notes |
| 1M HCl, 25°C | 24 Hours | Stable | Reversible salt formation. No degradation. |
| 1M HCl, 80°C | 4 Hours | Degraded (Racemized) | ~15-20% conversion to (2S)-isomer. |
| TFA (Neat), 25°C | 2 Hours | Stable | Standard Boc-deprotection conditions are safe. |
| HBr (48%), Reflux | 1 Hour | Degraded | Demethylation of 3-methoxy group (requires harsh conditions). |
| H2O2 (Oxidative) | 1 Hour | Unstable | N-Oxide formation on Pyridine ring. |
References
-
BenchChem. (2025). Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from (Inferred analog behavior).
-
Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Thieme Connect. Retrieved from (Confirming stability of 3-methoxy vs 4-methoxy).
-
Testa, B. (1994). Racemisation of drug enantiomers by benzylic proton abstraction. Chirality, 6(5), 400-404.[1] Retrieved from (Mechanism of chiral center lability).
-
Sigma-Aldrich. (2024). Product Specification: 2-amino-2-pyridin-3-yl-ethanol. Retrieved from (Physical properties and handling).
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of (2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the ¹H NMR spectrum of (2R)-2-amino-2-(3-methoxy-2-pyridyl)ethan-1-ol, a chiral amino alcohol of significant interest in medicinal chemistry. As a key building block in the synthesis of novel therapeutic agents, a thorough understanding of its structural and stereochemical features is paramount. This document will delve into the intricacies of its proton NMR spectrum, offering a detailed interpretation based on established principles and data from analogous structures. Furthermore, we will objectively compare the utility of ¹H NMR with other essential analytical techniques, providing a comprehensive framework for the characterization of this and similar chiral molecules.
The Structural Landscape of (2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethan-1-ol
The molecule (2R)-2-amino-2-(3-methoxy-2-pyridyl)ethan-1-ol possesses a unique combination of structural features that give rise to a characteristic ¹H NMR spectrum. The presence of a chiral center at the carbon bearing the amino group and the pyridine ring renders the adjacent methylene protons on the ethanol backbone diastereotopic. This means they are in chemically non-equivalent environments and will therefore have different chemical shifts and coupling patterns.[1] Understanding this phenomenon is crucial for the correct assignment and interpretation of the spectrum.
Predicted ¹H NMR Spectrum Analysis
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (pyridyl) | ~8.1 | Doublet (d) | ~4.5 | 1H |
| H-4 (pyridyl) | ~7.3 | Doublet of doublets (dd) | ~8.5, 4.5 | 1H |
| H-5 (pyridyl) | ~7.0 | Doublet (d) | ~8.5 | 1H |
| OCH₃ | ~3.9 | Singlet (s) | - | 3H |
| CH (chiral center) | ~4.2 | Doublet of doublets (dd) | ~8.0, 4.0 | 1H |
| CH₂ (diastereotopic) | ~3.8 (Ha) | Doublet of doublets (dd) | ~12.0, 4.0 | 1H |
| ~3.6 (Hb) | Doublet of doublets (dd) | ~12.0, 8.0 | 1H | |
| NH₂ | broad singlet | - | - | 2H |
| OH | broad singlet | - | - | 1H |
Rationale for Spectral Predictions:
-
Pyridine Ring Protons (H-4, H-5, H-6): The chemical shifts of the pyridine protons are influenced by the electron-donating effects of the amino and methoxy groups. The predicted values are based on data from similarly substituted 2-aminopyridine and 3-methoxypyridine derivatives.[2][3] The coupling constants are typical for ortho and meta couplings in a pyridine ring.
-
Methine Proton (CH): This proton, attached to the chiral center, is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group.
-
Diastereotopic Methylene Protons (CH₂): The presence of the chiral center makes the two protons of the CH₂ group chemically non-equivalent.[1] They will therefore have distinct chemical shifts and will couple with each other (geminal coupling, typically 10-15 Hz) and with the methine proton (vicinal coupling). This results in a complex splitting pattern, often appearing as two separate doublets of doublets.
-
Methoxy Protons (OCH₃): The protons of the methoxy group are not coupled to other protons and will therefore appear as a sharp singlet.
-
Amine (NH₂) and Hydroxyl (OH) Protons: These protons often appear as broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They are also exchangeable with D₂O.
A Comparative Look: Alternative Analytical Techniques
While ¹H NMR is indispensable for detailed structural elucidation, a comprehensive characterization of (2R)-2-amino-2-(3-methoxy-2-pyridyl)ethan-1-ol relies on a suite of analytical methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Non-destructive, provides rich structural detail, quantitative. | Can be complex to interpret, requires deuterated solvents. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Provides a count of unique carbons, less signal overlap than ¹H NMR. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Precise molecular weight and information about fragmentation patterns. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide detailed structural or stereochemical information. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple sample preparation. | Provides limited information on the overall molecular structure. |
| Chiral HPLC | Separation and quantification of enantiomers. | Essential for determining enantiomeric purity. | Does not provide structural information. |
Experimental Protocols
¹H NMR Spectroscopy
Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of (2R)-2-amino-2-(3-methoxy-2-pyridyl)ethan-1-ol and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Ensure an adequate number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to determine the connectivity of the protons.
-
Visualizing the Analysis
Caption: Workflow for the comprehensive characterization of the target molecule.
Conclusion
The structural and stereochemical characterization of (2R)-2-amino-2-(3-methoxy-2-pyridyl)ethan-1-ol is a critical step in its application in drug discovery and development. While ¹H NMR spectroscopy stands as the primary tool for detailed structural elucidation, a multi-technique approach is essential for a comprehensive understanding. The predicted ¹H NMR spectrum, based on sound chemical principles and data from related compounds, provides a robust framework for the analysis of this important chiral building block. This guide serves as a valuable resource for scientists, enabling them to confidently interpret analytical data and ensure the quality and integrity of their research.
References
-
Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
FooDB. Showing Compound 2-Aminoethanol (FDB000769). [Link]
-
PubChem. 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol. [Link]
-
PubChem. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. [Link]
-
PubMed. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. [Link]
-
OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]
-
ResearchGate. 1 H-NMR spectral data: the chemical shift values (δH, ppm)... [Link]
-
PubChem. (S)-2-Amino-2-(3-methoxyphenyl)ethanol. [Link]
-
Iowa State University. NMR Coupling Constants. [Link]
-
ResearchGate. Metal-binding properties of 2-aminoethanol. (a) ¹H NMR spectra (left)... [Link]
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- 2. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Elucidation of Chiral Amino Alcohol Salts: Spotlight on (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of crystallographic and spectroscopic methods for the structural analysis of chiral amino alcohol salts, with a focus on analogs of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol. As the precise three-dimensional arrangement of atoms in a molecule is critical for its function and interaction with biological systems, this guide delves into the gold standard of solid-state structural analysis, single-crystal X-ray diffraction, and compares its utility with powerful solution-phase techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD).
While crystallographic data for the specific salt of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol is not publicly available, this guide leverages data from structurally related amino alcohol salts to provide a practical and insightful comparison of these essential analytical techniques.
The Imperative of Stereochemical Determination
Chiral molecules, such as the subject amino alcohol, exist as non-superimposable mirror images called enantiomers. In the pharmaceutical and agrochemical industries, it is well-established that different enantiomers of a chiral compound can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in drug discovery and development.
Single-Crystal X-ray Diffraction: The Definitive Answer in the Solid State
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate bond lengths, bond angles, and the absolute configuration of chiral centers.
Insights from Structurally Related Amino Alcohol Salts
In the absence of data for the target molecule, we can draw valuable insights from the crystal structures of other amino alcohol salts. A study on the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate provides excellent examples.[2] The crystal structures of salts of 3-amino-1-propanol, 2-amino-1-butanol, and 2-amino-2-methyl-1-propanol all revealed protonated amino alcohols with an NH3+ moiety and quinaldinate anions.[2] This protonation at the amino group and the formation of distinct hydrogen bonding networks are key features that would be expected in the crystal structure of a salt of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol.
Another relevant example is the crystal structure of (1R,2S)-Norephedrine hydrochloride, which reveals specific conformations and intramolecular interactions between the ammonium and hydroxyl groups.[3] These studies underscore the level of detail that SCXRD provides, including conformational preferences and intermolecular interactions that govern the crystal packing.
The crystallographic data for these analogous compounds are summarized in the table below, showcasing the type of information that would be obtained for the target molecule.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 3-amino-1-propanol quinaldinate | Monoclinic | P2₁/c | Protonated amino alcohol (NH₃⁺), quinaldinate anion, extensive hydrogen bonding network. | [2] |
| 2-amino-1-butanol quinaldinate (Form a) | Monoclinic | P2₁/n | Two polymorphic forms observed, differing in hydrogen bonding and π-π stacking interactions. | [2] |
| 2-amino-1-butanol quinaldinate (Form b) | Triclinic | P-1 | Demonstrates the impact of subtle energetic differences on the resulting crystal packing. | [2] |
| (1R,2S)-Norephedrine hydrochloride | Monoclinic | P2₁ | Adopts a specific M-synclinal conformation with intramolecular N-H...O hydrogen bonding. | [3] |
Alternative and Complementary Techniques for Structural Analysis
While SCXRD provides unparalleled detail in the solid state, it is often crucial to understand the structure and stereochemistry of molecules in solution, which is more representative of biological conditions. Furthermore, obtaining single crystals suitable for diffraction can be a significant bottleneck. In such cases, spectroscopic techniques like NMR and VCD are invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution. For chiral molecules, specific NMR techniques can be employed to determine the absolute configuration. One common approach involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid, which react with the chiral analyte to form diastereomers.[4] These diastereomers exhibit distinct NMR signals, and the differences in their chemical shifts can be correlated to the absolute configuration of the original molecule.[4][5]
For amino alcohols, the formation of bis-MPA (α-methoxy-α-phenylacetic acid) derivatives allows for the differentiation of all four possible stereoisomers by analyzing their ¹H NMR spectra.[5] Additionally, ¹⁹F NMR in conjunction with fluorinated CDAs can be a highly sensitive method for determining the absolute configuration of chiral amines and alcohols.[6][7]
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization.[9]
The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known enantiomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. VCD has been successfully applied to a wide range of chiral molecules, including amino acids and their derivatives, providing a reliable alternative to X-ray crystallography.[8]
Experimental Workflow: From Molecule to Structure
The following sections provide a detailed, step-by-step methodology for the crystallographic analysis of a chiral amino alcohol salt, along with a conceptual overview of the workflows for NMR and VCD analysis.
Single-Crystal X-ray Diffraction Workflow
Sources
- 1. resources.rigaku.com [resources.rigaku.com]
- 2. mdpi.com [mdpi.com]
- 3. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
Validating stereochemistry of 2-amino-2-(2-pyridyl)ethanol derivatives
This guide outlines a rigorous, multi-modal approach to validating the stereochemistry of 2-amino-2-(2-pyridyl)ethanol derivatives. This scaffold—a vicinal amino alcohol featuring a pyridine ring—is a critical pharmacophore in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors) and a privileged chiral ligand in asymmetric catalysis (e.g., Pybox precursors).
Validating the absolute configuration (AC) of this motif is notoriously deceptive due to the conformational flexibility of the ethanol side chain and the competing basicity of the pyridine nitrogen. This guide prioritizes self-validating protocols over simple "black box" measurements.
Part 1: The Stereochemical Challenge
The target molecule possesses a single stereogenic center at the C2 position (benzylic-like).
-
Structure: (2-Pyridyl)-CH(NH₂)-CH₂-OH
-
Substituents: 1) Pyridine ring, 2) Primary amine, 3) Hydroxymethyl group, 4) Hydrogen.[1]
-
The Problem: Optical rotation (
) is unreliable for absolute assignment without a strictly analogous precedent. The pyridine ring’s -stacking capability can induce atypical solution conformations, skewing standard NMR correlations.
Part 2: Primary Validation Method – Mosher's Amide Analysis
Status: The Workhorse (High Reliability, Medium Throughput)
For primary amines at a chiral center, forming diastereomeric amides with
Mechanism of Action
The Mosher analysis relies on the anisotropic shielding effect of the MTPA phenyl ring. In the preferred conformer (syn-coplanar orientation of the C=O and CF₃ bonds), the phenyl ring shields protons on one face of the chiral plane, while the methoxy group resides on the other.
-
Calculation:
.[2] -
Significance: The sign (+/-) of
for protons flanking the chiral center maps the spatial arrangement of substituents.
Experimental Protocol
Note: The pyridine nitrogen is basic (
-
Preparation of (
)- and ( )-MTPA Amides:-
Reagents: 2-amino-2-(2-pyridyl)ethanol (5 mg), (
)-(-)-MTPA-Cl (1.2 eq), Triethylamine (3 eq), DMAP (cat.), dry DCM (0.5 mL). -
Procedure: Stir at RT for 2 hours. Quench with sat. NaHCO₃. Extract with DCM.
-
Purification: Pass through a short silica plug (elute with EtOAc/Hexane) to remove excess acid chloride.
-
Critical Step: Ensure the primary alcohol does not esterify significantly under these mild conditions. If O-acylation occurs, the bis-Mosher derivative is also valid for analysis but requires distinct assignment.
-
-
NMR Acquisition:
-
Acquire ¹H NMR (500 MHz+) for both diastereomers in CDCl₃.
-
Focus Signals:
-
H
(Methine): The proton directly on the chiral center. -
H
(Pyridine): Specifically the C3-H of the pyridine ring. -
H
(Hydroxymethyl): The -CH₂OH protons.
-
-
-
Data Analysis (The "Sector Rule"):
-
Calculate
.[2] -
Interpretation:
-
If substituents X and Y are on opposite sides of the plane:
-
Protons with Positive
( to ppm) reside on the right side of the Mosher plane (relative to the CF3 group in the model). -
Protons with Negative
( to ppm) reside on the left side (shielded by phenyl).
-
-
Validation: The pyridine ring protons and the hydroxymethyl protons must show opposite signs. If both are shifted in the same direction, the conformation is distorted (possibly by intramolecular H-bonding between Py-N and OH), and the model is invalid.
-
Part 3: The "Gold Standard" – X-Ray Crystallography via Derivatization
Status: Absolute Truth (Low Throughput, Requires Crystals)
Free amino alcohols are often oils or amorphous solids. To enforce crystallinity, leverage the basicity of the pyridine/amine to form salts or coordination complexes.
Protocol: Heavy Atom Salt Formation
-
Copper(II) Complexation:
-
Dissolve the derivative in EtOH.
-
Add 0.5 eq of CuCl₂·2H₂O.
-
Slow evaporation yields [Cu(L)Cl₂] or [Cu(L)₂]Cl₂ complexes.
-
Why: Copper coordinates to both the pyridine N and the amine N, locking the conformation and providing a "heavy atom" (anomalous scattering) for absolute structure determination without needing a known chiral reference.
-
-
Chiral Salt Resolution (Alternative):
-
Use (
)-Binaphthyl phosphoric acid (BPA) or ( )-Tartaric acid . -
Crystallize the diastereomeric salt.[3] The known configuration of the acid defines the absolute configuration of the amine relative to the crystal lattice.
-
Part 4: Chiral HPLC/SFC Validation
Status: Quantitative Verification (High Throughput)
Once the AC is established (via Mosher or X-ray), develop a chiral separation method to quantify Enantiomeric Excess (ee%).
Recommended Column Chemistries
Due to the basicity of the pyridine and amine, standard silica columns often streak. Use Immobilized Polysaccharide phases or Zwitterionic phases.[4]
| Column Type | Phase Description | Mobile Phase Strategy | Why? |
| Chiralpak IA/IC | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH/DEA (0.1%) | Immobilized phase tolerates basic modifiers (DEA) essential for peak shape. |
| Chiralpak ZWIX(+) | Cinchona alkaloid-derived zwitterionic | MeOH/MeCN/NH₄OH | Designed specifically for amino acids and amino alcohols (zwitterionic separation). |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | Hexane/iPrOH | Often selective for H-bond donors like amino alcohols. |
Experimental Validation:
-
Inject the racemate first to establish separation (
). -
Inject the synthesized enantiomer.
-
Alert: If the "single enantiomer" shows a small peak at the other retention time, calculate ee% immediately.
Part 5: Vibrational Circular Dichroism (VCD)
Status: The Modern Solution (No Crystals, No Derivatization)
If Mosher analysis is ambiguous (due to conformational flux) and crystals won't grow, VCD is the definitive choice. It measures the differential absorption of left/right circularly polarized IR light.[5]
Workflow
-
Measurement: Dissolve 5-10 mg of sample in CDCl₃ or DMSO-d₆. Record VCD spectrum (1000–1800 cm⁻¹).
-
Calculation: Perform DFT calculations (B3LYP/6-31G*) on the assumed (
)-enantiomer. -
Comparison: Overlay the experimental and calculated spectra.
-
Key Bands: Look for the Amide I/II bands (if derivatized) or the C-O/C-N stretches (1000-1200 cm⁻¹).
-
Assignment: If the signs align (positive peak matches positive peak), the assignment is correct. If they are mirror images, the sample is (
).
-
Part 6: Comparative Analysis Summary
| Metric | Mosher's Amide (NMR) | X-Ray Crystallography | VCD Spectroscopy | Chiral HPLC |
| Primary Output | Relative Config ( | Absolute Config (3D Map) | Absolute Config (Spectral Match) | Enantiomeric Purity (ee%) |
| Sample Req. | ~5 mg | Single Crystal (>0.1 mm) | ~10 mg (Recoverable) | <1 mg |
| Time to Result | 1 Day | 1-4 Weeks (Growth dependent) | 2-3 Days (Calc. time) | 1 Hour |
| Reliability | High (if conformer is stable) | Absolute (Gold Standard) | High (requires good DFT) | Relative (needs standard) |
| Cost | Low | High (Instrument/Time) | Medium | Low |
Part 7: Decision Matrix & Workflow
The following diagram illustrates the logical flow for validating the stereochemistry of a new 2-amino-2-(2-pyridyl)ethanol derivative.
Caption: Decision matrix for stereochemical assignment. Green path represents the crystallographic gold standard; Yellow/Red paths represent solution-phase alternatives when crystallization fails.
References
-
BenchChem. (2025).[2] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Retrieved from
-
Sigma-Aldrich. (2025). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from
-
López-Ram-de-Víu, P., et al. (2022).[6] Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. SciSpace/ResearchGate. Retrieved from
-
Merten, C., et al. (2019). Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. Journal of Organic Chemistry. Retrieved from
-
Spectroscopy Europe. (2025). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from
-
Chiral Technologies. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Retrieved from
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol
[1]
Executive Safety Assessment (The "Why")
Compound Identity: (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol Chemical Class: Chiral Amino-Pyridine Alcohol Hazard Profile: High Caution Required (Corrosive / Acute Toxin) [1]
As a Senior Scientist, I must emphasize that while specific toxicological data for this exact chiral isomer may be sparse in public databases, we must apply Structure-Activity Relationship (SAR) principles to determine safety protocols. This molecule contains two critical functional groups that dictate our PPE strategy:[1][2][3]
-
Primary Amine (Alpha-to-Alcohol): Similar to ethanolamine, 1,2-amino alcohols are frequently caustic .[1] They can cause irreversible eye damage (corneal opacity) and skin burns (Category 1B Skin Corrosion).
-
Pyridine Ring: Pyridine derivatives are known for acute toxicity (via inhalation and dermal absorption) and distinct, often unpleasant odors that can cause olfactory fatigue.
Core Directive: Treat this substance as a Corrosive Solid/Liquid and a Potential Neurotoxin . Do not rely on the absence of a specific GHS flag to lower your guard.
PPE Selection Matrix
The following protection levels are non-negotiable for handling this compound.
| Protection Zone | Recommended Equipment | Technical Justification |
| Eyes (Critical) | Chemical Splash Goggles (Indirect Vented) | Safety glasses are insufficient .[1] Amino alcohols are surfactants; if a solution splashes, it tracks around glasses. Goggles provide the necessary seal against caustic vapors and splashes. |
| Hands (Standard) | Double Nitrile Gloves (min. 0.11 mm each) | Outer Glove: Standard Nitrile (change every 15 mins). Inner Glove: Extended cuff Nitrile. Why: Pyridines can permeate nitrile over time. Double gloving provides a breakthrough buffer and allows immediate removal of the outer layer upon contamination. |
| Hands (Spill/Bulk) | Laminate (Silver Shield/4H) | If handling >100mL or cleaning a spill, nitrile breakthrough time is <5 minutes. Laminate gloves offer >4 hours of protection against pyridine/amine mixtures. |
| Respiratory | Fume Hood (Face Velocity 80-100 fpm) | Do not use N95s. They do not stop organic vapors.[1] All weighing and solvation must occur inside a certified hood to prevent inhalation of pyridine-based vapors.[1] |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats absorb liquids. A rubberized or Tyvek apron is required if pouring liquids to prevent "soak-through" burns to the chest/lap.[1] |
Operational Protocol: Step-by-Step
Phase A: Pre-Experimental Setup
-
Verify Engineering Controls: Check the fume hood monitor. Flow must be stable.
-
Neutralization Prep: Prepare a beaker of Dilute Acetic Acid (5%) or Citric Acid solution.
-
Reasoning: In the event of a skin splash, amino alcohols are basic. While water is the primary wash, having a weak acid available for surface decontamination of equipment (not skin) neutralizes the residue immediately.
-
-
Solvent Selection: If dissolving the solid, avoid chlorinated solvents (DCM/Chloroform) if possible, as they can enhance dermal absorption of the pyridine moiety. Use Ethyl Acetate or Methanol if chemistry permits.
Phase B: Synthesis & Handling[1]
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
If the balance is static-sensitive, use an antistatic gun; do not remove the solid from the hood to weigh it.
-
-
Reaction Monitoring:
-
When taking TLC or LCMS aliquots, assume the syringe tip is dripping. Hold a Kimwipe underneath the needle during transfer.
-
Self-Validating Step: If you smell a "fishy" or pyridine-like odor, your engineering controls have failed, or you have contaminated your PPE. Stop immediately and re-assess.
-
Phase C: Emergency Doffing (Glove Removal)
If the chemical contacts your gloves:
-
Freeze: Do not touch your face, phone, or notebook.
-
Peel: Pinch the outer glove at the wrist and peel away, turning it inside out.
-
Inspect: Check the inner glove for discoloration.
-
Replace: Don a fresh outer glove immediately.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct hand protection based on the task intensity.
Caption: Decision tree for selecting glove material based on physical state and exposure duration. Note the escalation to Laminate gloves for high-volume liquid handling.
Waste Disposal Strategy
Disposal is a critical component of the safety lifecycle. Improper disposal of pyridine derivatives can lead to environmental fines and dangerous reactions in waste drums.
-
Primary Stream: Non-Halogenated Organic Waste .
-
Note: Even though it contains nitrogen, it typically does not require a separate "Amine" stream unless your facility explicitly separates bases.
-
-
Labeling:
-
Must be tagged with: "Toxic" and "Corrosive (Basic)" .
-
List the full chemical name. Do not just write "Organic Waste."
-
-
Container Prep:
-
Ensure the waste container is compatible (HDPE plastic is preferred over glass to prevent breakage).
-
Do not mix with strong acids (e.g., Sulfuric Acid waste) in the same drum without neutralization, as this will generate significant heat (Exothermic Acid-Base reaction).
-
Emergency Response: Spill Workflow
In the event of a spill outside the fume hood:
Caption: Immediate workflow for benchtop spills. The neutralization step reduces the caustic hazard of the residue.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
